Synthesis route for N-cyclohexyl-N-methylpiperazine-1-sulfonamide
Technical Whitepaper: Scalable Synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide Abstract This technical guide details the high-fidelity synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS: 923156-09...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Scalable Synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide
Abstract
This technical guide details the high-fidelity synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS: 923156-09-6), a critical building block in medicinal chemistry, particularly for HIV-1 protease inhibitors and bioactive sulfonamide cores. The protocol prioritizes a Boc-protection strategy to ensure regioselectivity and high purity, mitigating the risk of bis-sulfamoylation common in direct piperazine coupling.
Chemical Identity & Target Profile
Property
Specification
Chemical Name
N-cyclohexyl-N-methylpiperazine-1-sulfonamide
CAS Number
923156-09-6
Molecular Formula
Molecular Weight
261.38 g/mol
SMILES
CN(C1CCCCC1)S(=O)(=O)N2CCNCC2
Core Moiety
Sulfamide linker () bridging a piperazine and a cyclohexyl-methylamine.[1][2]
Retrosynthetic Analysis
To achieve high yield and avoid polymerization or bis-substitution, the synthesis is disconnected at the sulfonyl-piperazine bond. The direct reaction of sulfuryl chloride with piperazine is discouraged due to the formation of symmetrical dimers (
). Instead, an asymmetric sulfamoyl chloride intermediate is generated first.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfamide core.
Synthetic Route: The Boc-Protection Strategy
This route is designed for researchers requiring >98% purity. It utilizes 1-Boc-piperazine to block the secondary amine, forcing the reaction exclusively at the N1 position.
Step 1: Synthesis of N-cyclohexyl-N-methylsulfamoyl chloride
Objective: Activate the amine for coupling using sulfuryl chloride.
Mechanism: Nucleophilic substitution of one chloride on
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a dropping funnel and nitrogen inlet.
Charge: Add
(1.2 eq) and anhydrous DCM (10 mL/g). Cool to -78°C (dry ice/acetone bath) to suppress bis-substitution.
Addition: Mix N-methylcyclohexylamine (1.0 eq) and
(1.2 eq) in DCM. Add this solution dropwise to the cold over 30 minutes.
Critical Control: Maintain internal temperature below -60°C.
Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC (conversion of amine).
Workup: Quench with ice water. Extract with DCM.[2] Wash organic layer with cold 1N HCl (to remove unreacted amine) and brine. Dry over
and concentrate in vacuo.
Note: Sulfamoyl chlorides are relatively stable but should be used immediately in Step 2.
Step 2: Coupling to Form the Protected Sulfamide
Objective: Form the sulfamide bond (
).
Reagents:
Reagent
Equiv.
Role
Sulfamoyl Chloride (from Step 1)
1.1
Electrophile
1-Boc-piperazine
1.0
Nucleophile
| Triethylamine (
) | 1.5 | Base |
| DCM | Solvent | Medium |
Protocol:
Dissolve 1-Boc-piperazine (1.0 eq) and
(1.5 eq) in DCM at 0°C .
Add the crude sulfamoyl chloride (dissolved in minimal DCM) dropwise.
Warm to room temperature (RT) and stir for 4–6 hours.
Workup: Wash with water and brine. Concentrate to yield the Boc-protected intermediate .[3]
Purification: Silica gel chromatography (Hexane/EtOAc gradient) is recommended here to remove any unreacted sulfamoyl species.
Step 3: Boc-Deprotection to Target
Objective: Reveal the free secondary amine.
Protocol:
Dissolve the intermediate in DCM.
Add 4N HCl in Dioxane (5-10 eq) or Trifluoroacetic acid (TFA) (20% v/v in DCM).
Stir at RT for 1–2 hours until gas evolution ceases and LCMS confirms conversion.
Isolation:
For HCl Salt: Concentrate to dryness; triturate with diethyl ether to obtain the white solid hydrochloride salt.
For Free Base: Neutralize with saturated
, extract with DCM, dry, and concentrate.
Process Logic & Workflow
Figure 2: Step-by-step reaction workflow from starting materials to final deprotection.
Process Safety & Troubleshooting (E-E-A-T)
Exotherm Control: The reaction of amines with
is highly exothermic. Failure to cool to -78°C can lead to the formation of sulfamide byproducts (where one molecule reacts with two amine molecules immediately).
Moisture Sensitivity: Sulfuryl chloride hydrolyzes violently to release HCl and
. All glassware must be oven-dried.
Stability: The sulfamoyl chloride intermediate is thermally unstable; do not distill. Use crude or purify via rapid flash chromatography if necessary.
Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed (Free Base):
1H NMR (CDCl3, 400 MHz):
3.10–3.30 (m, 4H, piperazine adjacent to ).
2.80–2.90 (m, 4H, piperazine adjacent to NH).
2.75 (s, 3H, N-Me ).
3.60 (m, 1H, N-CH -cyclohexyl).
1.10–1.90 (m, 10H, cyclohexyl ).
1.8–2.0 (br s, 1H, NH ).
Mass Spectrometry (ESI+):
Calculated
.
Found
.
References
Sugisawa, N., et al. (2020). Sulfamide synthesis by amination. Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
Bungard, C. J., et al. (2017).[4] Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. Retrieved February 2, 2026, from [Link]
Spectral data (NMR, MS, IR) of N-cyclohexyl-N-methylpiperazine-1-sulfonamide
An In-Depth Technical Guide to the Spectral Analysis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide Abstract This technical guide provides a comprehensive analysis of the expected spectral data for the compound N-cyclo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectral Analysis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide
Abstract
This technical guide provides a comprehensive analysis of the expected spectral data for the compound N-cyclohexyl-N-methylpiperazine-1-sulfonamide (Molecular Formula: C₁₁H₂₃N₃O₂S, Molecular Weight: 261.38 g/mol ).[1] Designed for researchers, chemists, and professionals in drug development, this document outlines the fundamental principles and detailed protocols for acquiring and interpreting its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. By integrating data from analogous structures and established spectroscopic principles, this guide serves as a robust reference for the structural elucidation and characterization of this and related sulfonamide compounds, which are of significant interest in medicinal chemistry.[2]
Introduction to N-cyclohexyl-N-methylpiperazine-1-sulfonamide
N-cyclohexyl-N-methylpiperazine-1-sulfonamide is a distinct organic molecule incorporating three key functional moieties: a cyclohexyl group, a methylpiperazine core, and a sulfonamide linker. The piperazine ring is a prevalent scaffold in pharmaceuticals, valued for its ability to improve the pharmacokinetic properties of drug candidates.[3] The sulfonamide group is a well-established pharmacophore with a wide range of therapeutic applications.[2] The combination of these fragments in a single molecule makes its unambiguous structural confirmation a critical step in any research or development pipeline.
This guide provides the foundational spectroscopic knowledge required for such confirmation. We will explore the theoretical basis for the expected spectral signals, detail the experimental methodologies for data acquisition, and present a systematic interpretation of the resulting data.
Figure 1: 2D Structure of N-cyclohexyl-N-methylpiperazine-1-sulfonamide.
Experimental Methodologies: A Self-Validating Approach
The following protocols are designed to generate high-quality, reproducible spectral data. The causality behind each parameter selection is explained to ensure a trustworthy and scientifically sound experimental design.
Synthesis and Sample Preparation
A robust synthesis is the first step to reliable analysis. A logical synthetic route involves the reaction of a suitable piperazine derivative with a sulfonyl chloride.
Hypothetical Synthesis Protocol:
Reactant Preparation: Dissolve 1-methylpiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0 °C in an ice bath.
Addition of Base: Add a non-nucleophilic base like triethylamine (1.2 eq) to the solution to act as a proton scavenger.
Sulfonylation: Slowly add a solution of N-cyclohexyl-N-methylaminosulfonyl chloride (1.0 eq) in DCM to the reaction mixture. The slow addition is crucial to control the exothermicity of the reaction.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Workup and Purification: Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure N-cyclohexyl-N-methylpiperazine-1-sulfonamide.
Sample Preparation for Analysis:
NMR: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its convenient deuterium lock signal.
MS: Prepare a dilute solution (~1 mg/mL) of the sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Formic acid aids in the protonation of the analyte, making it amenable to positive-ion electrospray ionization.
IR: For solid samples, prepare a KBr pellet by grinding ~1-2 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. This method minimizes interference from solvents.
Spectroscopic Data Acquisition and Interpretation
This section details the expected results from each spectroscopic technique and provides an in-depth interpretation grounded in the compound's molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 3.30 - 3.15
Multiplet
1H
N-CH -(Cyclohexyl)
The methine proton is attached to a nitrogen, shifting it significantly downfield relative to other aliphatic protons.
~ 3.10
Triplet
4H
-SO₂-N-CH₂ - (Piperazine)
These protons are adjacent to the electron-withdrawing sulfonamide group, causing strong deshielding.
~ 2.65
Triplet
4H
-CH₃-N-CH₂ - (Piperazine)
These protons are adjacent to the N-methyl substituted nitrogen, appearing further upfield.
~ 2.35
Singlet
3H
N-CH₃
The methyl group protons are in a single environment and show no coupling, resulting in a characteristic singlet.[4]
~ 1.90 - 1.05
Multiplets
10H
-(CH₂ )₅- (Cyclohexyl)
The ten protons on the five methylene groups of the cyclohexyl ring overlap in a complex series of multiplets in the typical aliphatic region.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Chemical Shift (δ, ppm)
Assignment
Rationale
~ 60.5
C H-N (Cyclohexyl)
The methine carbon is bonded to nitrogen, placing it in the 55-65 ppm range.
~ 54.0
-CH₃-N-C H₂- (Piperazine)
Carbon adjacent to the N-methyl group.
~ 46.5
-SO₂-N-C H₂- (Piperazine)
Carbon adjacent to the sulfonamide nitrogen is deshielded.
~ 45.8
N-C H₃
The N-methyl carbon typically appears in this region.
~ 32.5
Cyclohexyl C H₂
Carbons of the cyclohexyl ring alpha to the CH-N group.
~ 25.5
Cyclohexyl C H₂
Carbons of the cyclohexyl ring gamma to the CH-N group.
~ 24.8
Cyclohexyl C H₂
Carbons of the cyclohexyl ring beta to the CH-N group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation. Electrospray Ionization (ESI) in positive mode is the preferred method.
Expected Molecular Ion: For the molecular formula C₁₁H₂₃N₃O₂S, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 262.16 .
Proposed Fragmentation Pathway:
The primary fragmentation events are expected to involve the cleavage of the bonds adjacent to the nitrogen atoms and the sulfonyl group.
Figure 2: Proposed ESI-MS fragmentation pathway for the target compound.
Table of Expected Fragments:
m/z
Proposed Fragment
Notes
262.16
[C₁₁H₂₃N₃O₂S + H]⁺
Protonated molecular ion.
179.09
[C₅H₁₁N₃O₂S]⁺
Loss of the cyclohexyl radical.
100.10
[C₅H₁₂N₂]⁺
Fragment corresponding to the N-methylpiperazine moiety.
83.09
[C₆H₁₁]⁺
Cyclohexyl cation, a common fragment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table of Characteristic Absorption Bands:
Frequency (cm⁻¹)
Intensity
Vibration
Functional Group
2935 - 2850
Strong
C-H Stretch
Cyclohexyl & Piperazine CH₂
1345 - 1320
Strong
S=O Asymmetric Stretch
Sulfonamide
1160 - 1140
Strong
S=O Symmetric Stretch
Sulfonamide
1260 - 1220
Medium
C-N Stretch
Aliphatic Amine
950 - 910
Medium-Strong
S-N Stretch
Sulfonamide
The presence of two strong absorption bands in the ranges of 1345-1320 cm⁻¹ and 1160-1140 cm⁻¹ is a definitive indicator of the sulfonamide group and serves as a key diagnostic feature in the IR spectrum.
Conclusion
The structural elucidation of N-cyclohexyl-N-methylpiperazine-1-sulfonamide can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides substructural information through fragmentation analysis, and IR spectroscopy verifies the presence of key functional groups, most notably the sulfonamide moiety. The predictive data and protocols outlined in this guide provide a comprehensive and authoritative framework for scientists to verify the identity and purity of this compound, facilitating its use in further research and development applications.
Navigating the Research Landscape of N-cyclohexyl-N-methylpiperazine-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction N-cyclohexyl-N-methylpiperazine-1-sulfonamide is a distinct chemical entity situated at the crossroads of two pharmacologically significant sca...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl-N-methylpiperazine-1-sulfonamide is a distinct chemical entity situated at the crossroads of two pharmacologically significant scaffolds: the piperazine ring and the sulfonamide group. The piperazine moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs due to its favorable pharmacokinetic properties and ability to engage with various biological targets.[1][2] Similarly, the sulfonamide group has a storied history in drug discovery, from its initial use in antibacterial agents to its current application in a diverse range of therapeutics, including antiviral, anticancer, and anti-inflammatory agents.[3] The amalgamation of these two structures in N-cyclohexyl-N-methylpiperazine-1-sulfonamide suggests a potential for novel biological activity, making it a molecule of interest for screening and lead discovery programs. This guide provides a comprehensive overview of its commercial availability, chemical identity, and the broader context of its constituent chemical classes, offering a foundational resource for researchers considering its use.
Chemical Identity and Properties
Before sourcing any research chemical, a thorough understanding of its fundamental properties is paramount.
Researchers should handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, adhering to standard laboratory safety protocols.
Commercial Availability for Research
N-cyclohexyl-N-methylpiperazine-1-sulfonamide is available from a select number of chemical suppliers specializing in research and development compounds. The availability, purity, and offered quantities can vary, so it is advisable to contact suppliers directly for the most current information.
Labeled as a biochemical for proteomics research.[5]
Sigma-Aldrich
Not currently sold in all regions.
Listed under the AA BLOCKS, INC. brand.
Note: Pricing and available quantities are subject to change and should be confirmed with the respective suppliers. It is common for such research chemicals to be synthesized on demand or stocked in limited quantities.
Synthesis and Methodological Considerations
A specific, detailed synthesis protocol for N-cyclohexyl-N-methylpiperazine-1-sulfonamide is not published in peer-reviewed literature. However, its structure suggests a logical synthetic route based on established chemical principles. The formation of the sulfonamide bond is a key step. A plausible synthetic pathway is illustrated below.
Caption: Plausible synthetic workflow for N-cyclohexyl-N-methylpiperazine-1-sulfonamide.
This proposed synthesis involves the reaction of N-methylpiperazine with cyclohexylsulfonyl chloride in the presence of a base, such as triethylamine, in an aprotic solvent like dichloromethane (DCM). The base serves to neutralize the hydrochloric acid byproduct of the reaction. The final product would then be isolated and purified using standard techniques like column chromatography.
For researchers needing to prepare this compound, analogous procedures for the synthesis of other N-substituted piperazine sulfonamides can provide valuable guidance. For instance, the synthesis of N-cyclohexyl-N-propylbenzenesulfonamide involves the reaction of a sulfonamide with an alkyl iodide in the presence of a strong base like sodium hydride.[3] While the specific reagents differ, the underlying principles of nucleophilic substitution are relevant.
Potential Research Applications: An Outlook
While no specific research applications for N-cyclohexyl-N-methylpiperazine-1-sulfonamide have been documented in published literature, its chemical structure allows for informed speculation on its potential utility in drug discovery and chemical biology.
The sulfonamide functional group is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-cancer properties.[3] The piperazine ring is a common feature in centrally active agents and kinase inhibitors.[1] The combination of these two moieties, along with the cyclohexyl group which adds lipophilicity, suggests that N-cyclohexyl-N-methylpiperazine-1-sulfonamide could be a candidate for screening in various therapeutic areas, including:
Oncology: As a potential kinase inhibitor.
Infectious Diseases: As a novel antibacterial or antiviral agent.
Central Nervous System (CNS) Disorders: Given the prevalence of the piperazine scaffold in CNS-active drugs.
The workflow for investigating the potential of a novel compound like N-cyclohexyl-N-methylpiperazine-1-sulfonamide would typically follow a structured path from initial screening to more detailed biological characterization.
Application Notes and Protocols for GlyT-1 Inhibition Assays using N-cyclohexyl-N-methylpiperazine-1-sulfonamide
Introduction: The Critical Role of Glycine Transporter 1 (GlyT-1) in Neuromodulation The Glycine Transporter 1 (GlyT-1) is a pivotal protein in the central nervous system (CNS), belonging to the sodium- and chloride-depe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Glycine Transporter 1 (GlyT-1) in Neuromodulation
The Glycine Transporter 1 (GlyT-1) is a pivotal protein in the central nervous system (CNS), belonging to the sodium- and chloride-dependent solute carrier family 6 (SLC6A9).[1] Its primary function is the reuptake of glycine from the synaptic cleft, thereby regulating extracellular glycine concentrations.[2] This regulation is critical for two fundamental aspects of neurotransmission:
Inhibitory Neurotransmission: In the brainstem and spinal cord, glycine acts as a primary inhibitory neurotransmitter by activating glycine receptors (GlyRs), which are ligand-gated chloride channels.
Excitatory Neurotransmission: In the forebrain, glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor crucial for synaptic plasticity, learning, and memory.[3] Glycine binding to the GluN1 subunit of the NMDA receptor is a prerequisite for its activation by glutamate.[4]
By controlling synaptic glycine levels, GlyT-1 fine-tunes both inhibitory and excitatory signaling. Consequently, GlyT-1 has emerged as a significant therapeutic target for CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[5][6] Inhibition of GlyT-1 elevates synaptic glycine concentrations, thereby enhancing NMDA receptor-mediated neurotransmission.[3] This mechanism holds promise for alleviating the cognitive and negative symptoms of schizophrenia.[2][7]
N-cyclohexyl-N-methylpiperazine-1-sulfonamide is a novel compound belonging to the sulfonamide class of molecules, which are known for their diverse biological activities.[4] Its structural features, including the piperazine and cyclohexyl moieties, are present in other known GlyT-1 inhibitors.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-cyclohexyl-N-methylpiperazine-1-sulfonamide in GlyT-1 inhibition assays.
Not publicly available. Empirically determine solubility in DMSO and assay buffer.
IC₅₀ for GlyT-1
Not publicly available. Must be determined experimentally.
Expert Insight: The piperazine-1-sulfonamide scaffold is a key feature in a number of potent GlyT-1 inhibitors.[3][8] Structure-activity relationship (SAR) studies of related compounds indicate that the substituents on the piperazine and sulfonamide moieties are critical for inhibitory activity.[4] Therefore, precise handling and concentration determination of N-cyclohexyl-N-methylpiperazine-1-sulfonamide are paramount for accurate results.
Principle of the GlyT-1 Inhibition Assay
The most common and robust method for quantifying GlyT-1 activity is the radiolabeled glycine uptake assay.[10] This assay directly measures the function of the transporter. The principle is as follows:
Cell System: A cell line stably overexpressing human GlyT-1 (e.g., CHO-K1/hGlyT1a) is used.[11] These cells exhibit a high level of glycine uptake mediated by GlyT-1.
Incubation: The cells are incubated with the test compound (N-cyclohexyl-N-methylpiperazine-1-sulfonamide) at various concentrations.
Glycine Uptake: A mixture of non-radiolabeled glycine and a tracer amount of radiolabeled glycine (e.g., [³H]glycine) is added to the cells.
Measurement: The amount of radiolabeled glycine transported into the cells is quantified using a scintillation counter.
Inhibition Calculation: A reduction in the amount of intracellular radioactivity in the presence of the test compound indicates inhibition of GlyT-1.
The data is then used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) of the compound.
Experimental Workflow and Protocols
This section provides detailed, step-by-step methodologies for performing a GlyT-1 inhibition assay using N-cyclohexyl-N-methylpiperazine-1-sulfonamide.
Diagram of the Experimental Workflow
Caption: Workflow for the [³H]Glycine Uptake Inhibition Assay.
This protocol is adapted from established methods for measuring GlyT-1 inhibition in whole cells.[7][11]
1. Cell Culture and Plating:
a. Culture CHO-hGlyT1a cells in DMEM/F12 supplemented with 10% FBS and a selection antibiotic (e.g., 5 µg/mL puromycin) at 37°C in a humidified atmosphere of 5% CO₂.
b. The day before the assay, harvest cells and seed them into a 96-well clear bottom, black-walled plate at a density of 40,000-50,000 cells per well. Ensure a uniform monolayer is formed.
2. Preparation of Solutions:
a. Assay Buffer: 120 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 with Tris base.
b. Test Compound Stock Solution: Prepare a 10 mM stock solution of N-cyclohexyl-N-methylpiperazine-1-sulfonamide in 100% DMSO.
c. Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). Then, dilute these DMSO stocks into the Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (≤0.5%) to avoid affecting cell viability.
d. [³H]Glycine Working Solution: Prepare a solution in Assay Buffer containing unlabeled glycine and [³H]glycine. The final concentration of glycine should be close to its Kₘ value for GlyT-1 (typically 10-30 µM).[11] The final specific activity will depend on the desired signal window.
e. Control Solutions:
Vehicle Control: Assay Buffer with the same final concentration of DMSO as the test compound wells.
Non-specific Uptake Control: Assay Buffer containing a high concentration of a known GlyT-1 inhibitor, such as 10 mM sarcosine.[11]
3. Assay Procedure:
a. Washing: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with 100 µL of pre-warmed (37°C) Assay Buffer.
b. Pre-incubation: Add 50 µL of the diluted test compound or control solutions to the appropriate wells. Incubate the plate at 37°C for 20 minutes.
c. Initiation of Uptake: Add 50 µL of the [³H]glycine working solution to all wells to initiate the uptake reaction.
d. Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). This time should be within the linear range of glycine uptake.
e. Termination of Uptake: Rapidly terminate the reaction by aspirating the radioactive solution and immediately washing the cells three times with 150 µL of ice-cold Assay Buffer.
f. Cell Lysis: Add 50 µL of 0.1 M NaOH to each well to lyse the cells. Incubate for at least 30 minutes at room temperature.
g. Scintillation Counting: Add 150 µL of scintillation cocktail to each well. Seal the plate and shake for 1 hour. Measure the radioactivity in each well using a microplate scintillation counter.
Protocol 2: Alternative - Fluorescence-Based Membrane Potential Assay
As GlyT-1 is an electrogenic transporter (co-transporting 2 Na⁺ and 1 Cl⁻ with each glycine molecule), its activity creates a net inward positive current that depolarizes the cell membrane. This change in membrane potential can be measured using fluorescent dyes.[10]
1. Principle:
a. Cells expressing GlyT-1 are loaded with a membrane potential-sensitive fluorescent dye.
b. The addition of glycine (the substrate) will activate the transporter, leading to membrane depolarization and a change in fluorescence intensity.
c. An inhibitor like N-cyclohexyl-N-methylpiperazine-1-sulfonamide will block glycine uptake, thus preventing the change in membrane potential and fluorescence.
2. Materials:
a. FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices) or similar.[12]
b. A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
3. Abbreviated Procedure:
a. Plate CHO-hGlyT1a cells as in Protocol 1.
b. On the day of the assay, remove the culture medium and load the cells with the membrane potential dye according to the manufacturer's instructions.
c. Add the test compound at various concentrations and incubate.
d. Place the plate in the fluorescence reader and initiate the assay by adding a solution of glycine.
e. Monitor the change in fluorescence intensity over time.
Expert Insight: While this method is non-radioactive and higher-throughput, it is an indirect measure of transporter function and can be prone to artifacts from fluorescent compounds or compounds that affect membrane potential through other mechanisms. It is recommended to validate hits from a fluorescence-based screen using the more direct radiolabeled uptake assay.
Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
The raw data (counts per minute, CPM) from the scintillation counter is used to calculate the percentage of inhibition for each concentration of the test compound.
CPMSample: CPM in the presence of the test compound.
CPMNon-specific: CPM in the presence of 10 mM sarcosine.
CPMVehicle: CPM in the presence of DMSO vehicle only.
2. IC₅₀ Determination:
a. Plot the percent inhibition against the logarithm of the test compound concentration.
b. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value. This can be done using software such as GraphPad Prism.
Verify cell line expression; Optimize incubation time and temperature; Ensure thorough washing; Consider adding BSA to the wash buffer.
Compound Insolubility
Compound precipitating in aqueous buffer.
Visually inspect for precipitation; Reduce the final assay concentration; Increase the DMSO concentration slightly (but keep below 0.5% if possible).
Inconsistent IC₅₀ Values
Compound instability; Inaccurate stock solution concentration; Cell passage number variation.
Prepare fresh stock solutions; Verify compound purity; Use cells within a consistent and low passage number range.[13]
Conclusion
This application note provides a comprehensive framework for the characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide as a GlyT-1 inhibitor. By following the detailed protocols for the [³H]glycine uptake assay and adhering to the principles of robust data analysis, researchers can reliably determine the potency of this and other novel compounds. The alternative fluorescence-based method offers a higher-throughput option for initial screening. Given the therapeutic potential of GlyT-1 inhibitors, rigorous and reproducible in vitro characterization is a critical step in the drug discovery and development process.
References
Patsnap Synapse. What are GlyT1 inhibitors and how do they work? 21 June 2024. Available from: [Link]
Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current topics in medicinal chemistry, 16(29), 3404–3437.
Aragón, C., & López-Corcuera, B. (2003). Functional 'glial' GLYT1 glycine transporters expressed in neurons. Journal of neurochemistry, 85(5), 1067–1076.
Kopec, K., Jones, B., Thomas, J. C., Spais, C., McKenna, B. A., Saville, L., ... & Duzic, E. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of biomolecular screening, 14(10), 1185–1193.
Heal, D. J., Smith, S. L., Collins, D., Butt, C. M., & Gosling, M. (2008). Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. Journal of biomolecular screening, 13(4), 312–319.
Zia-ur-Rehman, M., Arshad, M. N., Rauf, A., Choudhary, M. I., & Bolte, M. (2010). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 1), o165.
Arshad, M. N., Zia-ur-Rehman, M., Rauf, A., Choudhary, M. I., & Bolte, M. (2009). N-Cyclohexyl-N-methylbenzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 65(Pt 11), o2892.
Marques, A. R., Ferreira, S., & Pires, E. (2020). Glycine neurotransmission: Its role in development. Frontiers in cellular neuroscience, 14, 248.
Cioffi, C. L., Marfat, A., He, X., Vetelino, M. G., Tora, G. O., Johnson, G., ... & Zobel, J. F. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl) piperazin-1-yl) cycloalkyl) methyl) benzamide Inhibitors of Glycine Transporter-1. Journal of medicinal chemistry, 59(18), 8473–8494.
Singer, E., Gedeon, P., Gsandtner, I., Sitte, H. H., & Ecker, G. F. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(24), 3790-3798.
Molecular Devices. FLIPR Membrane Potential Assay Kits. Available from: [Link]
Atkinson, B. N., & Wensel, T. G. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in pharmacology, 12, 722889.
Multispan, Inc. Tips for Establishing Successful Cell-Based Assays: Part 1. Available from: [Link]
Cioffi, C. L., Tora, G. O., He, X., Johnson, G., Vetelino, M. G., Marfat, A., ... & Zobel, J. F. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl) piperazin-1-yl) cycloalkyl) methyl) benzamide inhibitors of glycine transporter-1. ACS medicinal chemistry letters, 4(4), 402–407.
Brown, A. M. (2012). How to select the final concentration of inhibitor for antagonist in cell culture experiment? ResearchGate. Available from: [Link]
Pinard, E., Alanine, A., Alberati, D., B-Besson, M., Bluet, C., Buchy, D., ... & Wermuth, C. G. (2010). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Bioorganic & medicinal chemistry letters, 20(11), 3290–3294.
Alberati, D., B-Besson, M., Bluet, C., Buchy, D., Burnet, M., Fin, P., ... & Pinard, E. (2014). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1. 0]-based lead. Bioorganic & medicinal chemistry letters, 24(1), 260–264.
Google Patents. CN112645901A - Preparation method of 1-cyclohexyl piperazine.
Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature reviews. Drug discovery, 12(11), 866–885.
Google Patents. US8476279B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
Google Patents. US4845218A - Preparation of n-methylpiperazine.
Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations.
ION Biosciences. SLC Transporter Assays. Available from: [Link]
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Vlachou, S., Mintzas, K., & Zarmpoutis, I. (2024). GlyT1 inhibition promotes neuroprotection in the middle cerebral artery occlusion model through the activation of GluN2A-containing NMDAR. Neuropharmacology, 258, 109989.
Application Note: Functional Characterization of Piperazine-Sulfonamide Scaffolds
This Application Note and Protocol Guide details the functional characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS 923156-09-6) and its derivatives. While often utilized as a high-value building block...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the functional characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS 923156-09-6) and its derivatives.
While often utilized as a high-value building block in medicinal chemistry, this sulfamide-piperazine scaffold is a privileged pharmacophore in neuroscience and infectious disease research. It serves as a core structural motif for Glycine Transporter 1 (GlyT1) inhibitors (treating schizophrenia/cognitive impairment) and LpxH inhibitors (targeting multidrug-resistant Gram-negative bacteria).
The following guide focuses on the mammalian cell-based evaluation of this scaffold, specifically targeting its primary pharmacological profile: GlyT1 inhibition and Sigma-1 receptor modulation .
Introduction & Pharmacological Context
N-cyclohexyl-N-methylpiperazine-1-sulfonamide represents a class of lipophilic sulfamides that mimic the transition states of peptide bonds or urea linkages. Its structural components—a basic piperazine ring, a rigid sulfonyl linker, and a lipophilic cyclohexyl group—confer specific biological properties:
CNS Penetration: The cyclohexyl and methyl substitutions increase lipophilicity (cLogP ~1.5–2.0), facilitating blood-brain barrier (BBB) permeability.
GlyT1 Targeting: The piperazine-sulfonamide core is critical for binding to the substrate site of the Glycine Transporter 1, preventing glycine reuptake and potentiating NMDA receptor signaling.
Sigma Receptor Affinity: The N-alkyl-piperazine moiety is a classic pharmacophore for Sigma-1 (
) receptors, which modulate calcium signaling and ER stress.
Experimental Roadmap
To fully characterize the activity of this compound, a tiered screening approach is required:
Primary Screen: [³H]-Glycine Uptake Assay (Functional inhibition of GlyT1).
High Non-Specific Uptake: Ensure washes in the GlyT1 assay are performed with ice-cold buffer to prevent transporter reversal or passive diffusion during the wash step.
Solubility Issues: The cyclohexyl group is highly lipophilic. If precipitation occurs at >10 µM, include 0.1% BSA in the assay buffer to act as a carrier, or verify solubility using nephelometry.
Assay Window: For GlyT1, the signal-to-noise ratio (Total Uptake / Non-Specific Uptake) should be >10. If lower, check cell surface expression of GlyT1 or radioligand quality.
References
GlyT1 Inhibitor Design: Cioffi, C. L., et al. (2016). "Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1." Journal of Medicinal Chemistry, 59(19), 8848–8867. Link
Sigma Receptor Ligands: Rossi, D., et al. (2011).[1] "1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ8-Δ7 sterol isomerase ligands."[1] Bioorganic & Medicinal Chemistry, 19(1), 621-629. Link
Sulfonamide Antibacterials: Wang, J., et al. (2023).[2] "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads." International Journal of Molecular Sciences, 24(6), 5863. Link
LpxH Inhibition: Blevins, T. (2019). "Development of sulfonyl piperazine LpxH inhibitors against multi-drug resistant Gram-negative bacteria." Duke University Dissertations. Link
Application Note: Pharmacological Characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide via High-Throughput [³H]Glycine Uptake Assay
Introduction & Mechanistic Rationale The modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor is a critical therapeutic avenue for schizophrenia and cognitive disorders. Glycine acts...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanistic Rationale
The modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor is a critical therapeutic avenue for schizophrenia and cognitive disorders. Glycine acts as an obligatory co-agonist at the NMDA receptor.[1][2] Synaptic glycine levels are tightly regulated by high-affinity transporters: GlyT1 (predominantly glial) and GlyT2 (neuronal).[1]
N-cyclohexyl-N-methylpiperazine-1-sulfonamide belongs to the piperazine sulfonamide class of chemotypes. This structural class has yielded potent, non-sarcosine-derived GlyT1 inhibitors (e.g., Bitopertin analogs) known for improved blood-brain barrier penetrability compared to amino acid derivatives.
This protocol details the functional validation of this compound using a [³H]Glycine Uptake Assay . Unlike radioligand binding assays, which measure affinity, this uptake assay measures the functional inhibition of the transporter's ability to translocate glycine across the plasma membrane, providing a physiologically relevant IC₅₀ value.
Mechanism of Action
GlyT1 functions as a symporter, coupling the influx of glycine with 2 Na⁺ ions and 1 Cl⁻ ion. The assay utilizes [³H]Glycine as a tracer. The test compound (N-cyclohexyl-N-methylpiperazine-1-sulfonamide) competes for the substrate binding site or allosterically locks the transporter, preventing the accumulation of the radiolabel intracellularly.
Figure 1: Mechanism of Competitive Inhibition. The piperazine sulfonamide prevents the Na⁺/Cl⁻ coupled translocation of [³H]Glycine.
Materials & Reagents
Biological System[2]
Cell Line: CHO-K1 or HEK293 cells stably expressing human GlyT1 (hGlyT1).
Control Line: Parental CHO-K1 (to determine background accumulation).
Culture Format: 96-well Cellbind or Poly-D-Lysine coated plates (Adherent monolayer is preferred over suspension to prevent cell loss during washing).
Critical: GlyT1 is strictly Na⁺ and Cl⁻ dependent.[3] Phosphate Buffered Saline (PBS) is often insufficient due to varying ion concentrations. Use HEPES-Buffered Saline (HBS) :
150 mM NaCl
10 mM HEPES
1 mM CaCl₂
5 mM KCl
1 mM MgCl₂
pH 7.4 (Adjusted with Tris-base, not NaOH to maintain Na⁺ consistency).
Experimental Protocol
Phase 1: Cell Preparation (Day -1)
Harvest CHO-hGlyT1 cells using Accutase (avoid Trypsin if possible to preserve surface proteins).
Seed at a density of 50,000 cells/well in a 96-well plate.
Incubate overnight at 37°C, 5% CO₂ to allow formation of a confluent monolayer.
Phase 2: Compound Preparation (Day 0)
The piperazine sulfonamide core is lipophilic.
Stock Solution: Dissolve N-cyclohexyl-N-methylpiperazine-1-sulfonamide in 100% DMSO to 10 mM.
Serial Dilution: Prepare 10-point serial dilutions (1:3) in DMSO.
Working Solution: Dilute 1:100 into Uptake Buffer. Final DMSO concentration in the assay must be <1% (typically 0.1%) to avoid membrane permeabilization.
Phase 3: The Uptake Assay Workflow
Figure 2: Step-by-step workflow for the adherent monolayer uptake assay.
Detailed Steps:
Wash: Aspirate culture medium.[4] Wash cells 2x with 200 µL warm (37°C) Uptake Buffer. Note: Automated plate washers must be set to low velocity to prevent cell detachment.
Pre-Incubation: Add 50 µL of the diluted Test Compound (or Control) to respective wells. Incubate for 10–15 minutes at 37°C. This allows the inhibitor to bind the transporter before the substrate competes.
Initiation: Add 50 µL of [³H]Glycine solution (diluted in Uptake Buffer).
Target Final Concentration: 50 nM [³H]Glycine (well below the Km of ~20 µM for GlyT1 to ensure First-Order kinetics).
Uptake Phase: Incubate for 10 minutes at Room Temperature (22–25°C).
Why RT? Uptake at 37°C is very fast; RT allows better manual control of timing across the plate.
Linearity Check: Ensure 10 minutes is within the linear uptake phase for your specific clone.
Termination: Rapidly aspirate the solution and wash 3x with Ice-Cold Uptake Buffer.
Mechanism:[2][4][5][6] The cold temperature rigidifies the membrane, instantly stopping transporter conformational changes.
Lysis & Detection: Add 100 µL of 0.1 M NaOH. Seal and shake for 30 min. Transfer lysate to scintillation vials (or add cocktail directly if using scint-plates) and count.
Data Analysis & Validation
Calculation of Specific Uptake
Raw CPM (Counts Per Minute) must be corrected:
IC₅₀ Determination
Plot the Specific Uptake (% of Control) against the log concentration of N-cyclohexyl-N-methylpiperazine-1-sulfonamide. Fit the data using a non-linear regression (4-parameter logistic equation):
Expected Results & Troubleshooting
Observation
Likely Cause
Solution
High Non-Specific Uptake
Inadequate washing or sticky compound
Increase wash volume; use BSA (0.1%) in wash buffer.
Low Signal Window
Low GlyT1 expression or [³H] decay
Verify cell passage number; Check specific activity of isotope.
No Inhibition
Compound insolubility or wrong target
Verify DMSO solubility; Confirm GlyT1 expression vs GlyT2.
Interpretation for N-cyclohexyl-N-methylpiperazine-1-sulfonamide:
Potency: High-affinity piperazine sulfonamides typically exhibit IC₅₀ values in the 10–100 nM range [1].
Selectivity: To claim GlyT1 specificity, run a parallel plate with CHO-GlyT2 cells. A selectivity ratio (IC₅₀ GlyT2 / IC₅₀ GlyT1) > 50 is desirable for schizophrenia therapeutics to avoid motor side effects associated with GlyT2 inhibition [2].
References
Pinard, E., et al. (2010). "Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia." Journal of Medicinal Chemistry.
Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Investigating Synaptic Glycine Levels using N-cyclohexyl-N-methylpiperazine-1-sulfonamide
Abstract & Introduction
N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS: 923156-09-6) represents a distinct class of sulfamide-based chemical probes designed to modulate glycine transporter 1 (GlyT1) activity. GlyT1 is the primary regulator of synaptic glycine concentrations at excitatory synapses, maintaining low basal levels to prevent over-activation of N-methyl-D-aspartate receptors (NMDARs).[1]
Inhibition of GlyT1 prevents the reuptake of glycine into glial cells and presynaptic neurons, thereby elevating synaptic glycine levels. This mechanism is a critical therapeutic target for schizophrenia (addressing NMDAR hypofunction) and cognitive enhancement. This application note details the protocols for utilizing N-cyclohexyl-N-methylpiperazine-1-sulfonamide to investigate synaptic glycine dynamics, covering in vitro uptake assays, in vivo microdialysis, and functional electrophysiological validation.
Compound Properties & Handling
Property
Specification
Chemical Name
N-cyclohexyl-N-methylpiperazine-1-sulfonamide
CAS Number
923156-09-6
Molecular Formula
C₁₁H₂₃N₃O₂S
Molecular Weight
261.38 g/mol
Target
Glycine Transporter 1 (GlyT1)
Solubility
DMSO (up to 100 mM), Ethanol. Sparingly soluble in water.
Storage
-20°C, desiccated. Protect from light.
Reconstitution Protocol:
Stock Solution (10 mM): Dissolve 2.61 mg of compound in 1 mL of anhydrous DMSO. Vortex until clear.
Working Solution: Dilute the stock solution into the experimental buffer (e.g., ACSF or HBSS).
Note: Maintain final DMSO concentration < 0.1% for cell-based assays and < 0.05% for electrophysiology to avoid solvent effects.
Mechanism of Action
The compound acts as a non-competitive inhibitor of GlyT1.[2] By binding to the transporter, it locks the protein in a conformation that prevents the translocation of glycine from the synaptic cleft into the cytosol.
Figure 1: Mechanism of Action.[2][3] The sulfamide inhibitor blocks GlyT1-mediated reuptake, elevating synaptic glycine available for NMDAR co-activation.
Application 1: In Vitro Glycine Uptake Assay
Objective: Determine the IC50 of the compound for inhibiting GlyT1-mediated glycine uptake.
Materials:
Cells: CHO or JAR cells stably expressing human GlyT1.[3]
Control: Sarcosine (1 mM) or ALX-5407 (100 nM) as positive controls.
Protocol:
Cell Plating: Seed cells in 96-well plates (50,000 cells/well) and culture overnight.
Wash: Aspirate media and wash cells 2x with 200 µL warm HBSS.
Pre-incubation: Add 150 µL of HBSS containing the test compound (concentration range: 1 nM – 10 µM) or vehicle (0.1% DMSO). Incubate for 15 minutes at 37°C.
Data Output: Results should show a transient increase in extracellular glycine, peaking 40–60 minutes post-administration, typically reaching 150–250% of baseline.
Result: Observe increase in the decay time constant and amplitude of the NMDAR-EPSC, confirming functional GlyT1 inhibition.
References
Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders.[4] Current Topics in Medicinal Chemistry, 16(29), 3404-3437.[4] Link
Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature Reviews Drug Discovery, 12, 866–885. Link
Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017-1044. Link
Pinard, E., et al. (2010). Selective GlyT1 inhibitors: discovery of RG1678. Journal of Medicinal Chemistry, 53(12), 4603–4614. Link
BLD Pharm. N-Cyclohexyl-N-methylpiperazine-1-sulfonamide Product Data. Link
Application Notes and Protocols for N-cyclohexyl-N-methylpiperazine-1-sulfonamide in Neuroprotection Studies
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of a Novel Sulfonamide in Neurodegenerative Disease Neurodegenerative diseases, such as Alzheimer's and Par...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Novel Sulfonamide in Neurodegenerative Disease
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing challenge to global health. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. The sulfonamide functional group, a stable and synthetically accessible pharmacophore, has been identified in a variety of therapeutic agents, including those with antihypertensive, antibacterial, and anti-inflammatory properties.[1] Emerging research has highlighted the potential of sulfonamide derivatives as neuroprotective agents, largely attributed to their antioxidant properties.[1] While the neuroprotective mechanisms of many sulfonamides are still under investigation, their ability to mitigate oxidative stress is a promising avenue for therapeutic development.[1][2]
This document provides a comprehensive guide to the application of a novel compound, N-cyclohexyl-N-methylpiperazine-1-sulfonamide, in neuroprotection studies. We will explore its potential mechanisms of action and provide detailed protocols for its investigation in both in vitro and in vivo models of neurodegeneration.
Proposed Mechanism of Action: A Multi-faceted Approach to Neuroprotection
While the precise molecular targets of N-cyclohexyl-N-methylpiperazine-1-sulfonamide are yet to be fully elucidated, based on the known activities of related sulfonamide and piperazine-containing compounds, a plausible mechanism of action involves the modulation of intracellular signaling pathways related to oxidative stress and apoptosis. It is hypothesized that N-cyclohexyl-N-methylpiperazine-1-sulfonamide may exert its neuroprotective effects by:
Scavenging Reactive Oxygen Species (ROS): Directly neutralizing harmful free radicals that accumulate during neuronal injury.
Upregulating Endogenous Antioxidant Defenses: Potentially activating transcription factors like Nrf2, leading to the expression of antioxidant enzymes.
Inhibiting Pro-apoptotic Pathways: Modulating the expression of Bcl-2 family proteins to prevent programmed cell death.
Synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide
The synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide can be achieved through a multi-step process. A general approach involves the reaction of N-methylpiperazine with cyclohexanesulfonyl chloride. The following is a representative synthetic protocol:
Protocol 1: Synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide
Step 1: Preparation of Cyclohexanesulfonyl Chloride:
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyclohexanethiol in an appropriate solvent such as dichloromethane.
Cool the solution in an ice bath.
Slowly add an oxidizing agent, such as chlorine gas or a solution of sulfuryl chloride, while maintaining the temperature below 10°C.
After the addition is complete, allow the reaction to stir at room temperature for several hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and separate the organic layer.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclohexanesulfonyl chloride.
Step 2: Sulfonamide Formation:
In a separate reaction vessel, dissolve N-methylpiperazine and a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane.
Cool the solution in an ice bath.
Slowly add the previously prepared cyclohexanesulfonyl chloride to the N-methylpiperazine solution.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Once the reaction is complete, wash the mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-cyclohexyl-N-methylpiperazine-1-sulfonamide.
Step 3: Characterization:
Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Neuroprotection Assays
In vitro cell-based assays are essential for the initial screening and characterization of the neuroprotective effects of N-cyclohexyl-N-methylpiperazine-1-sulfonamide.[3] The human neuroblastoma cell line SH-SY5Y is a commonly used model for these studies.[1]
Protocol 2: Assessment of Neuroprotective Effects Against Oxidative Stress in SH-SY5Y Cells
Cell Culture and Plating:
Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[4]
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]
Compound Treatment:
Prepare a stock solution of N-cyclohexyl-N-methylpiperazine-1-sulfonamide in a suitable solvent (e.g., DMSO).
Dilute the stock solution in a culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).[4]
Pre-treat the cells with various concentrations of the compound for 2-24 hours before inducing neuronal damage.[4]
Induction of Neuronal Injury:
Prepare a solution of an oxidative stress-inducing agent, such as glutamate or hydrogen peroxide (H₂O₂), in a serum-free culture medium.
After the pre-treatment period, remove the medium containing the compound and add the medium with the neurotoxic agent.
Incubate the cells for the required duration to induce significant cell death (e.g., 24 hours).
Assessment of Cell Viability (MTT Assay):
Following the neurotoxic insult, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
Add 100 µL of solubilization solution (e.g., DMSO) to each well and incubate for 15 minutes with gentle shaking to dissolve the formazan crystals.[5]
Measure the absorbance at 570 nm using a microplate reader.
Express the results as a percentage of the control (untreated) cells.[5]
Measurement of Intracellular ROS (DCFH-DA Assay):
After treatment, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
Wash the cells again with PBS to remove the excess probe.
Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.
Quantify the relative ROS levels as a percentage of the control group.[4]
Table 1: Example Data Presentation for In Vitro Neuroprotection Assay
Treatment Group
Concentration (µM)
Cell Viability (% of Control)
Intracellular ROS (% of Control)
Control (Untreated)
-
100 ± 5.2
100 ± 7.8
Neurotoxin Alone
-
45 ± 3.9
250 ± 15.1
Compound + Neurotoxin
1
58 ± 4.5
210 ± 12.3
Compound + Neurotoxin
10
75 ± 6.1
150 ± 9.7
Compound + Neurotoxin
50
92 ± 5.8
115 ± 8.4
In Vivo Neuroprotection Studies
Animal models are crucial for evaluating the therapeutic potential of N-cyclohexyl-N-methylpiperazine-1-sulfonamide in a complex biological system.[6] Rodent models of neurodegeneration, such as those induced by neurotoxins, can be employed to assess the compound's efficacy in vivo.[7]
Protocol 3: Evaluation of Neuroprotective Effects in a Scopolamine-Induced Model of Cognitive Impairment in Mice
Animals and Housing:
Use adult male C57BL/6 mice, housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Allow the animals to acclimate for at least one week before the start of the experiment.
Drug Administration:
Dissolve N-cyclohexyl-N-methylpiperazine-1-sulfonamide in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
Administer the compound to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses for a predetermined period (e.g., 7-14 days).
A vehicle control group should be included.
Induction of Cognitive Impairment:
On the final days of the treatment period, induce cognitive impairment by administering scopolamine (a muscarinic receptor antagonist) to the mice (e.g., 1 mg/kg, intraperitoneally) approximately 30 minutes before behavioral testing.
Behavioral Assessment (Morris Water Maze):
Assess spatial learning and memory using the Morris water maze test.
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 4-5 consecutive days. Record the escape latency (time to find the platform) and path length.
Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Biochemical and Histological Analysis:
After the behavioral tests, euthanize the animals and collect brain tissue (e.g., hippocampus and cortex).
Biochemical Analysis: Homogenize the brain tissue and measure markers of oxidative stress (e.g., malondialdehyde levels, glutathione peroxidase activity) and acetylcholine levels using commercially available kits.
Histological Analysis: Fix brain tissue in formalin, embed in paraffin, and section. Perform staining (e.g., Nissl staining) to assess neuronal survival and morphology.
Table 2: Example Data Presentation for In Vivo Behavioral Assessment
Treatment Group
Dose (mg/kg)
Escape Latency (s) - Day 4
Time in Target Quadrant (s) - Probe Trial
Vehicle + Saline
-
15 ± 2.1
25 ± 3.5
Vehicle + Scopolamine
-
45 ± 4.8
10 ± 1.9
Compound + Scopolamine
10
32 ± 3.7
18 ± 2.6
Compound + Scopolamine
30
20 ± 2.9
23 ± 3.1
Conclusion
The protocols and application notes presented here provide a robust framework for the investigation of N-cyclohexyl-N-methylpiperazine-1-sulfonamide as a potential neuroprotective agent. By systematically evaluating its effects in both in vitro and in vivo models, researchers can gain valuable insights into its therapeutic potential for the treatment of neurodegenerative diseases. Further studies to elucidate the specific molecular targets and downstream signaling pathways will be crucial for its continued development.
References
Leechaisit, J., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Aging Neuroscience. Available at: [Link]
Requena, M., et al. (2022). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology. Available at: [Link]
Poeta, E., Massenzio, F., & Babini, G. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Protocols. Available at: [Link]
Saha, C., Zalavadiya, I., & Dudhat, K. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Surgical Case Reports and Images. Available at: [Link]
InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Available at: [Link]
Link, C. D. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today: Technologies. Available at: [Link]
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine. Available at: [Link]
MDPI. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Biomolecules. Available at: [Link]
EurekAlert!. (2013). Antibiotics: A new understanding of sulfonamide nervous system side effects. Available at: [Link]
Edelris. (2024). WO2024023284: Novel sulphonamides and their use as neuroprotective and/or neurorestorative agents. Available at: [Link]
ScienceDirect. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link]
Quora. (2023). What is the biochemical effect of sulphonamides?. Available at: [Link]
Application Note: Investigating N-cyclohexyl-N-methylpiperazine-1-sulfonamide (NCMP-S) for Cognitive Enhancement
This Application Note provides a rigorous technical framework for utilizing N-cyclohexyl-N-methylpiperazine-1-sulfonamide (referenced herein as NCMP-S ) in cognitive enhancement research. Based on its chemical structure...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous technical framework for utilizing N-cyclohexyl-N-methylpiperazine-1-sulfonamide (referenced herein as NCMP-S ) in cognitive enhancement research.
Based on its chemical structure (a piperazine sulfonamide moiety), this compound belongs to a privileged scaffold class often associated with 5-HT6 receptor antagonism and Sigma-1 receptor modulation , both of which are critical pathways in neuroplasticity and cognitive rescue.
Executive Summary
N-cyclohexyl-N-methylpiperazine-1-sulfonamide (NCMP-S) is a functionalized piperazine derivative. In cognitive neuroscience, compounds containing the arylsulfonylpiperazine or alkylsulfonylpiperazine core are frequently investigated for their ability to modulate G-protein coupled receptors (GPCRs), specifically the Serotonin 5-HT6 receptor and the Sigma-1 receptor .
This guide outlines the standardized protocols for solubilizing, validating, and utilizing NCMP-S to study cognitive enhancement. The experimental logic focuses on its potential to facilitate Long-Term Potentiation (LTP) via disinhibition of cholinergic and glutamatergic pathways.
Chemical Profile & Handling
Before biological application, the physicochemical properties of NCMP-S must be managed to ensure bioavailability and assay reproducibility.
Physicochemical Data
Property
Value
Notes
Molecular Formula
C₁₁H₂₃N₃O₂S
Molecular Weight
261.38 g/mol
Small molecule, likely BBB permeable
LogP (Predicted)
~1.6 - 2.0
Lipophilic; suitable for CNS penetration
Appearance
White to off-white solid
Solubility
DMSO (>20 mg/mL), Ethanol
Poor water solubility; requires vehicle
Reconstitution Protocol
Objective: Prepare a stable stock solution for in vitro and in vivo use.
Stock Preparation (10 mM):
Weigh 2.61 mg of NCMP-S.
Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
Vortex for 30 seconds until fully clear.
Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution (In Vivo Injection):
Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.
Preparation: Dilute the DMSO stock slowly into the Tween-80, vortex, then add warm saline dropwise while vortexing to prevent precipitation.
Note: If precipitation occurs, reduce concentration or use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) as the carrier.
Mechanistic Rationale
The utilization of NCMP-S in cognitive studies is grounded in its structural homology to known cognitive enhancers.
Hypothesis A (5-HT6 Antagonism): The piperazine sulfonamide core mimics the pharmacophore of established 5-HT6 antagonists (e.g., SB-271046). Blockade of 5-HT6 receptors in the prefrontal cortex increases the release of Acetylcholine (ACh) and Glutamate , enhancing memory encoding.
Hypothesis B (Sigma-1 Modulation): N-alkyl piperazines often show affinity for Sigma-1 receptors. Agonism at this site promotes BDNF expression and neuroprotection.
Visualizing the Signaling Pathway
The following diagram illustrates the proposed mechanism where NCMP-S blockade of 5-HT6 leads to CREB phosphorylation and cognitive gain.
Caption: Proposed mechanism of action: NCMP-S antagonism of 5-HT6 receptors disinhibits the cAMP-PKA-CREB pathway, promoting neuroplasticity.
Experimental Protocols
Protocol A: In Vitro Target Validation (Binding Assay)
Before behavioral testing, confirm the target affinity.
Method: Radioligand Binding Assay (Competition)
Membrane Prep: Use HEK-293 cells stably expressing human 5-HT6 receptors.
Radioligand: [³H]-LSD (non-selective) or [³H]-SB-271046 (selective).
Incubation:
Incubate membranes (50 µg protein) with Radioligand (2 nM) and NCMP-S (concentrations: 10⁻¹⁰ to 10⁻⁵ M).
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
Time: 60 mins at 37°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
Analysis: Measure radioactivity via liquid scintillation. Calculate IC₅₀ and Ki .
Success Criteria: Ki < 100 nM indicates high affinity suitable for specific cognitive probing.
Protocol B: In Vivo Cognitive Assessment (Novel Object Recognition)
This test evaluates recognition memory, a domain often improved by 5-HT6 antagonists.
Perfusion: ACSF (Artificial Cerebrospinal Fluid) bubbled with 95% O₂/5% CO₂.
Treatment: Perfuse NCMP-S (1-10 µM) for 20 mins prior to induction.
Induction: Stimulate Schaffer collaterals; record fEPSP in CA1 stratum radiatum.
Protocol: High-Frequency Stimulation (HFS) - 2 trains of 100 Hz for 1s.
Outcome: Measure fEPSP slope 60 mins post-tetanus.
Expectation: NCMP-S treated slices should show enhanced or sustained LTP compared to control, indicative of lowered threshold for plasticity.
Safety & Troubleshooting
Toxicity: As a sulfonamide derivative, monitor for potential allergic reactions or skin sensitivity in handling.
Solubility Issues: If the compound crashes out in saline, switch to a lipid-based vehicle (e.g., Intralipid) or increase cyclodextrin concentration to 30%.
Selectivity: Be aware that piperazines can cross-react with Dopamine D2/D3 receptors. If motor side effects (sedation or hyperactivity) are observed in the Open Field Test, the cognitive data may be confounded.
References
Compound Registry: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2104523, N-Cyclohexyl-N-methylpiperazine-1-sulfonamide. Retrieved from [Link]
5-HT6 Mechanisms: Upton, N., et al. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Neurotherapeutics.[1] Retrieved from [Link]
Piperazine Scaffolds: Romeiro, L. A., et al. (2011). Piperazine derivatives as non-selective 5-HT receptor ligands. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]
Sigma-1 Protocol: Maurice, T., et al. (2001). The sigma1 receptor agonist SA4503 increases the release of acetylcholine in the rat hippocampus. Brain Research. Retrieved from [Link]
Ticket ID: CHEM-SUP-8821
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering low yields in the synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide . This molecule belongs to a class of asymmetric sulfamides (
) often used as pharmaceutical intermediates (e.g., for chemokine receptor antagonists or GPCR ligands).
The synthesis typically fails not because of the final coupling, but due to the instability of the sulfamoyl chloride intermediate generated in Step 1. The bulky cyclohexyl group introduces steric strain, while the reaction with sulfuryl chloride (
) is notoriously moisture-sensitive and exothermic.
This guide moves beyond standard textbook procedures to address the specific hydrodynamic and thermodynamic pitfalls of this reaction.
Part 1: Diagnostic Phase (The "Why")
Before altering your protocol, review these three critical failure points.
The "Invisible" Intermediate Failure
The reaction proceeds via N-cyclohexyl-N-methylsulfamoyl chloride .
The Problem: This intermediate is thermally unstable. If you reflux Step 1 or let it run too long at Room Temperature (RT), it decomposes (releasing
) before you even add the piperazine.
The Symptom: Your crude NMR shows starting amine or complex tar, and the mass spec shows no peak for the intermediate (
).
The Piperazine Trap (Bis-Sulfonylation)
The Problem: Piperazine has two equivalent nucleophilic nitrogens. If you react the sulfamoyl chloride with free piperazine in a 1:1 ratio, the product (
-sulfonamide) is still nucleophilic and competes for the remaining chloride.
The Result: You get a mixture of Unreacted Piperazine , Target Product , and Bis-sulfonamide dimer (
). Separation is difficult, destroying your isolated yield.
The Moisture Kill
The Problem: Sulfuryl chloride (
) hydrolyzes instantly upon contact with moisture to form Sulfuric Acid () and HCl.
The Consequence: The generated acid protonates your amine nucleophiles (
or Piperazine), rendering them unreactive ammonium salts.
Part 2: Optimized Protocol (The "How")
This protocol uses the Boc-protection strategy to eliminate dimerization and a Low-Temp Addition to preserve the intermediate.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
Sulfuryl Chloride ()
1.2
Electrophile
Must be colorless/light yellow. If dark yellow/red, distill before use.
N-methylcyclohexylamine
1.0
Nucleophile 1
Dry over KOH pellets if old.
Triethylamine (TEA)
2.5
HCl Scavenger
Must be anhydrous.
1-Boc-piperazine
1.1
Nucleophile 2
Prevents bis-sulfonylation.
DCM (Dichloromethane)
Solvent
Solvent
Must be anhydrous (molecular sieves).
Step-by-Step Workflow
Step 1: Formation of Sulfamoyl Chloride
Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.
Charge: Add Sulfuryl Chloride (1.2 eq) and anhydrous DCM (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).
Why? Adding amine to
keeps the electrophile in excess, preventing symmetric sulfamide formation ().
Addition: Mix N-methylcyclohexylamine (1.0 eq) and TEA (1.2 eq) in DCM. Add this solution dropwise over 30-60 minutes.
Control: Internal temperature must not rise above -60°C.
Activation: Allow the mixture to warm to 0°C and stir for 1 hour.
Check Point: Take an aliquot, quench with MeOH, and check TLC/LCMS. You should see the methyl ester derivative (
) or the chloride mass.
Step 2: Coupling with Piperazine
Cool Down: Cool the reaction mixture back down to 0°C .
Addition: Add a solution of 1-Boc-piperazine (1.1 eq) and remaining TEA (1.3 eq) in DCM dropwise.
Reaction: Allow to warm to Room Temperature (RT) overnight.
Workup:
Wash with 0.5M HCl (removes unreacted amine/TEA).
Wash with Sat.
(removes acidic byproducts).
Dry organic layer (
) and concentrate.
Step 3: Deprotection (If free piperazine is target)
Cleavage: Dissolve the Boc-intermediate in DCM. Add TFA (10-20 eq) or 4M HCl in Dioxane . Stir at RT for 2 hours.
Isolation: Evaporate volatiles. Basify with NaOH to pH 12 and extract with DCM/IPA (3:1) to recover the free base.
Part 3: Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Exotherm observed upon adding
Wet solvent or glassware.
Restart with anhydrous DCM and flame-dried glassware. reacts violently with water.
LCMS shows Mass [M+16] (Hydrolysis)
Moisture ingress or old .
Use a fresh bottle of sulfuryl chloride. Ensure Argon line is positive pressure.
LCMS shows Mass [Dimer]
Bis-sulfonylation.
Switch to 1-Boc-piperazine instead of free piperazine. If you must use free piperazine, use 5.0 equivalents and recycle the excess.
Low conversion of Amine 1
Protonation of amine.
Increase TEA to 3.0 eq. The amine is forming a salt () and crashing out before reacting.
Dark/Black Reaction Mixture
Decomposition of sulfamoyl chloride.
Temperature was too high during Step 1. Keep strictly at -78°C during addition.
Part 4: Visual Logic Flow
The following diagram illustrates the critical decision nodes in the synthesis pathway.
Caption: Decision tree for optimizing the sulfamoylation reaction. Note the critical checkpoint after Step 1 to verify intermediate stability.
References
Context: Confirms the existence and standard synthesis route of the key intermediate via chlorosulfonyl
ScienceMadness Wiki. (2023). Sulfuryl chloride.[1][2][3][4][5][6] Retrieved February 2, 2026, from [Link]
Context: Detailed properties of
, specifically its violent hydrolysis and need for distillation (purific
National Institutes of Health (NIH). (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved February 2, 2026, from [Link]
Context: Provides mechanistic insights into the sensitivity of sulfonyl/sulfamoyl chlorides and temperature effects on yield (over-reduction vs. substitution).
Cardiff University. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA. Retrieved February 2, 2026, from [Link]
Context: Discusses the classical limitations of the sulfonyl chloride route (toxicity, instability)
MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Retrieved February 2, 2026, from [Link]
Context: Validates the necessity of using mono-protected piperazine (e.g., Boc-piperazine)
Assay interference with N-cyclohexyl-N-methylpiperazine-1-sulfonamide
The following Technical Support Guide is designed for researchers observing anomalous data when using N-cyclohexyl-N-methylpiperazine-1-sulfonamide (referred to herein as NCMS ). This guide treats NCMS not merely as a pa...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers observing anomalous data when using N-cyclohexyl-N-methylpiperazine-1-sulfonamide (referred to herein as NCMS ).
This guide treats NCMS not merely as a passive reagent, but as a bioactive scaffold with specific physicochemical properties that can disrupt standard biochemical assays.
Status: Active
Subject: N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS: 923156-09-6)
Classification: Small Molecule / Piperazine-Sulfonamide Scaffold
Common Applications: Synthesis intermediate, fragment-based screening, specialized buffering.
Executive Summary: The "Janus" Effect
Researchers frequently report inconsistent IC50 values or false positives when screening NCMS. This is rarely due to user error. It is a result of the molecule's amphiphilic duality :
The Chelator: The sulfonamide-piperazine core acts as a bidentate ligand, sequestering metal cofactors (Zn²⁺, Mg²⁺).
The Aggregator: The hydrophobic cyclohexyl tail drives the formation of colloidal aggregates at micromolar concentrations, leading to non-specific enzyme sequestration.
Troubleshooting Modules (FAQs)
Module A: Metalloenzyme Inhibition (The "Zinc Trap")
Symptom: You observe potent inhibition of MMPs, Carbonic Anhydrases, or HDACs, but the activity disappears in orthogonal assays.
The Mechanism:
Sulfonamides are classical Zinc Binding Groups (ZBGs) .[1] In NCMS, the sulfonamide oxygen and the piperazine nitrogen can coordinate with the catalytic Zinc ion in the enzyme's active site. This is not "true" pharmacological inhibition but rather metal stripping or competitive coordination.
Diagnostic Protocol (The "Zinc Rescue"):
Run your standard enzymatic assay with NCMS at the apparent IC50 concentration.
In a parallel well, supplement the reaction buffer with 10–50 µM ZnCl₂ (or the relevant metal cofactor).
Result Analysis:
Activity Restored: The interference is due to metal chelation.
Activity Remains Inhibited: Proceed to Module B (Aggregation).
Module B: Promiscuous Inhibition (The "Colloidal Sink")
Symptom: The compound inhibits unrelated enzymes (e.g., Kinases and Proteases) with similar IC50 values (typically 1–10 µM), or the inhibition curve is incredibly steep (Hill slope > 2.0).
The Mechanism:
The cyclohexyl group is highly lipophilic. In aqueous buffers, NCMS monomers self-assemble into colloidal aggregates (micelles) typically in the 100–400 nm range. These colloids adsorb enzymes onto their surface, causing partial denaturation or blocking substrate access.[2] This is a classic PAINS (Pan-Assay Interference Compounds) behavior.
IC50 Shifts significantly (e.g., >5-fold increase): The inhibition was driven by aggregation.[2][3][4] The detergent disrupts the colloids, releasing the "trapped" enzyme.
IC50 Unchanged: True binding event (or other interference).
Symptom: In fluorescence polarization (FP) or FRET assays, the baseline signal drops, or the "bound" signal appears artificially low.
The Mechanism:
The piperazine ring, particularly when N-substituted, acts as an electron donor that can quench fluorophores via Photoinduced Electron Transfer (PET) . Additionally, if the compound precipitates (see Module B), it causes light scattering (Inner Filter Effect), distorting readouts.
Visualizing the Interference Logic
The following diagram illustrates the decision matrix for validating NCMS activity.
Caption: Decision tree for distinguishing between aggregation, chelation, and true pharmacological inhibition of NCMS.
Quantitative Interference Data
The table below summarizes expected shifts in assay parameters if NCMS is acting via an interference mechanism rather than specific binding.
Assay Parameter
Behavior in True Inhibition
Behavior in Aggregation (Interference)
Behavior in Chelation (Interference)
Hill Slope
~ 1.0 (Langmuir binding)
> 2.0 (Cooperative/Steep)
Variable
Enzyme Conc. Effect
IC50 is constant
IC50 shifts linearly with [Enzyme]
IC50 depends on [Metal]
+ 0.01% Triton X-100
No change in IC50
Loss of potency (IC50 increases)
No change
+ 10 µM ZnCl₂
No change
No change
Loss of potency (Activity restored)
Centrifugation
Potency retained in supernatant
Potency lost (Aggregate pelleted)
Potency retained
Step-by-Step Validation Protocols
Protocol A: The "Spin-Down" Test (For Aggregation)
Use this when you suspect the cyclohexyl tail is causing solubility issues or colloidal formation.
Preparation: Prepare a 100 µM solution of NCMS in your assay buffer (ensure <1% DMSO).
Incubation: Let the solution stand at room temperature for 15 minutes.
Centrifugation: Centrifuge half the sample at high speed (13,000 x g for 10 minutes ) to pellet any colloids.
Comparison: Carefully aspirate the supernatant (avoiding the pellet) and run the assay alongside the un-centrifuged sample.
Criteria: If the supernatant loses >30% of its inhibitory power compared to the un-spun sample, NCMS is forming insoluble aggregates.
Protocol B: The Absorbance Scan (For Optical Interference)
Use this to rule out Inner Filter Effects.
Scan: Perform a UV-Vis spectral scan (200 nm – 600 nm) of NCMS at the highest concentration used in your assay (e.g., 50 µM).
Overlay: Overlay this spectrum with the excitation and emission spectra of your fluorophore.
Criteria: If the NCMS absorbance (OD) at your excitation or emission wavelength is > 0.05 , you must apply a mathematical correction factor or switch to a red-shifted fluorophore.
Scientific Mechanism: The Chelation Pathway
The diagram below details how the sulfonamide moiety competes with the enzyme for the Zinc cofactor.
Caption: Schematic of metal stripping. NCMS (red) outcompetes the enzyme (green) for the Zinc cofactor, creating an inactive apo-enzyme.
References
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.
Foundational text on colloidal aggregation and "haunting" artifacts in screening.
Baell, J. B., & Holloway, G. A. (2010).[3] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
Defines the structural alerts for interference, including sulfonamide and piperazine behaviors.
Jacobsen, J. A., et al. (2012).[5] Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors. Dalton Transactions, 41(43), 13441–13450.
Directly addresses the zinc-binding capacity of sulfonamide derivatives in enzym
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[2] Nature Protocols, 1(2), 550–553.
The standard protocol for the "Detergent Test" cited in Module B.
Interpreting unexpected results in N-cyclohexyl-N-methylpiperazine-1-sulfonamide experiments
This technical support guide is designed for researchers encountering anomalies with N-cyclohexyl-N-methylpiperazine-1-sulfonamide and related piperazine-sulfonamide scaffolds. The content is structured to address the th...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers encountering anomalies with N-cyclohexyl-N-methylpiperazine-1-sulfonamide and related piperazine-sulfonamide scaffolds.
The content is structured to address the three most common sources of "unexpected results": Analytical Artifacts , Synthetic Impurities , and Physicochemical Behavior in assays.
Issue A: "My LC-MS mass is correct, but I see multiple peaks or weird fragmentation."
Diagnosis 1: Sulfonamide Rotamers (NMR/LC)
The Science: Sulfonamide bonds (
) exhibit restricted rotation due to steric hindrance, especially with bulky groups like cyclohexyl . This creates distinct conformers (rotamers) visible on NMR (broadening or doubling of peaks) and occasionally separable on UPLC.
Validation: Run Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures (e.g., 50°C), they are rotamers, not impurities.
Diagnosis 2: The "Piperazine Shatter" (Mass Spec)
The Science: Piperazine rings are fragile in Electrospray Ionization (ESI). High cone voltages can cleave the ring, showing "impurity" masses that are actually fragments.
Key Fragments: Look for loss of the sulfonamide group or ring opening. Common artifacts include
or cleavage at the C-N bond.
Reference: Piperazine derivatives often show characteristic fragmentation at
56, 70, or loss of substituents [1, 5].
Issue B: "The mass is +16 Da higher than expected."
Diagnosis: N-Oxide Formation
The Science: The tertiary amine (N-methyl) on the piperazine is easily oxidized by air or peroxides in solvents (e.g., old THF/Ether) to form an N-Oxide (
).
Solution: Check your solvent purity. Reduce the sample with mild reducing agents (e.g., Sodium metabisulfite) and re-run LC-MS. If the +16 peak disappears, it was an N-oxide.
Troubleshooting Guide: Synthesis & Yield
Issue C: "Low yield or 'wet' product during synthesis."
Diagnosis 1: The Hygroscopic Hydrochloride Trap
The Science: If you synthesized this via sulfonyl chloride coupling, you likely generated HCl. The basic N-methylpiperazine moiety will trap this HCl, forming a hygroscopic hydrochloride salt.
Symptom: The product is a sticky gum/oil instead of a solid. Mass balance is >100%.
Fix: Perform a basic wash (sat.
) or use a scavenger resin to free the base. Ensure the final product is the free base or a defined salt (e.g., fumarate) for stability.
Diagnosis 2: Sulfonyl Chloride Hydrolysis
The Science: If using a sulfamoyl chloride reagent, it competes between reacting with your amine (good) and reacting with trace water (bad).
Symptom: Presence of the sulfonic acid derivative (highly polar, elutes at solvent front).
Fix: Dry all solvents and reagents. Add the amine immediately to the sulfonyl chloride at low temperature (0°C).
Troubleshooting Guide: Biological Assay Failure
Issue D: "The compound is inactive or shows erratic potency (IC50 shifts)."
Diagnosis: The "Grease" Effect (Microprecipitation)
The Science: The cyclohexyl group is highly lipophilic (
increase). While the piperazine is polar, the overall molecule may crash out in aqueous buffers (PBS/Media) at high concentrations (>10 µM), causing "false negatives" or non-specific binding.
Validation: Measure solubility in your exact assay buffer using Nephelometry or UV-Vis sedimentation.
Fix: Pre-dissolve in DMSO (up to 10mM) and ensure final DMSO concentration in assay is <1% to maintain solubility without killing cells.
Visualizing the Troubleshooting Logic
The following diagram maps the decision process for resolving these anomalies.
Caption: Decision tree for isolating the root cause of experimental anomalies, distinguishing between chemical artifacts and physical behavior.
Quantitative Reference Data
Use this table to benchmark your compound's properties against expected values.
Property
Expected Value
Common Deviation
Cause of Deviation
Mass (LCMS)
M+H (Calc.)
M+17 (M+H+16)
N-Oxidation of piperazine N-methyl group.
NMR (1H)
Sharp Singlets
Broad/Split Peaks
Restricted rotation of Sulfonamide-Cyclohexyl bond.
Solubility (Aq)
Low (<100 µM)
Precipitate
Lipophilicity of Cyclohexyl group masking polar sulfonamide.
Stability (pH 7)
High (>24h)
Hydrolysis
Rare at pH 7. Likely enzymatic cleavage in cell lysates [4].
pKa (Calc)
~8.0 (Piperazine)
~6.0 (Apparent)
Interaction between Sulfonamide and Amine (zwitterion effects).
References
Mass Spectra and Major Fragmentation Patterns of Piperazine Designer Drugs. ResearchGate. (2021). Detailed analysis of piperazine ring cleavage in mass spectrometry.
N-Cyclohexyl-N-methylbenzenesulfonamide Properties. PubMed Central (NIH). (2009). Structural analysis of cyclohexyl-sulfonamide derivatives and their crystallographic data.
Hydrolysis of Sulphonamides in Aqueous Solutions. PubMed. (2012). Comprehensive study on the hydrolytic stability of sulfonamides at various pH levels.
Metabolic Hydrolysis of Heteroaryl/Aryl Sulfonamides. Domainex. (2022). Investigation into the metabolic cleavage of sulfonamide bonds in hepatocyte incubations.
Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. (2016). Study on the fragmentation pathways of benzyl and phenyl piperazines.
Optimization
Technical Support Center: N-cyclohexyl-N-methylpiperazine-1-sulfonamide (NCMS) Synthesis Optimization
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Addressing Batch-to-Batch Variability in NCMS Production Introduction: The Variability Paradox You are likely accessing this guide because y...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Addressing Batch-to-Batch Variability in NCMS Production
Introduction: The Variability Paradox
You are likely accessing this guide because your latest batch of N-cyclohexyl-N-methylpiperazine-1-sulfonamide (NCMS) does not match your reference standard. Common symptoms include fluctuating melting points, inconsistent dissolution rates, or the appearance of "oiling out" during crystallization.
NCMS is a hybrid molecule containing a basic tertiary amine (N-methylpiperazine moiety) and a polar sulfonamide group. This amphoteric nature makes it highly sensitive to pH fluctuations during work-up and prone to polymorphism in the solid state. This guide deconstructs the synthesis into three control modules to eliminate variability.
Module 1: Upstream Synthesis Control
Issue: "My yield fluctuates between 40-85%, and crude purity is inconsistent."
Root Cause Analysis:
The variability in yield is almost invariably linked to the quality of the electrophile (likely cyclohexylsulfamoyl chloride or a related sulfonyl chloride) and moisture control. Sulfamoyl chlorides are highly hygroscopic; they hydrolyze rapidly into sulfonic acids, which are unreactive impurities that complicate downstream purification.
The Fix: The "Dry & Slow" Protocol
Parameter
Specification
Technical Rationale
Reagent Quality
Titrate Sulfonyl Chloride
If purity is <95%, thionyl chloride treatment is required before coupling. Hydrolyzed reagent = Low Yield.
Solvent Water
< 50 ppm (KF)
Water competes with the amine for the sulfonyl chloride, creating sulfonic acid byproducts.
Temperature
-10°C to 0°C (Addition)
The sulfonylation reaction is exothermic. High temps (>10°C) promote dimer formation and side reactions.
Base Scavenger
1.1 eq TEA or DIPEA
Essential to scavenge the HCl byproduct. Trapped HCl forms a salt with the piperazine ring, halting the reaction.
Troubleshooting Q&A
Q: The reaction mixture turned dark brown/black. Is the batch lost?
A: Not necessarily, but purity is compromised. This "charring" indicates a thermal runaway. The exotherm from the sulfonyl chloride addition likely exceeded 20°C. Corrective Action: Perform a charcoal filtration during the work-up. For the next batch, reduce the addition rate by 50% and ensure active cooling.
Q: I see a new spot on TLC that doesn't move (Baseline).
A: This is likely the sulfonic acid derivative (hydrolysis product) or the piperazine dihydrochloride salt . Both are water-soluble. Corrective Action: These should wash out during the aqueous extraction phase if the pH is correctly adjusted (see Module 2).
Module 2: Downstream Processing & Isolation
Issue: "The product oils out during recrystallization instead of forming crystals."
Root Cause Analysis:
"Oiling out" (liquid-liquid phase separation) occurs when the compound is saturated at a temperature above its melting point, or, more commonly for NCMS, due to residual impurities (specifically trapped solvents or salts) that depress the melting point.
The Fix: The pH-Switch Extraction & Dual-Solvent Crystallization
Because NCMS has a basic piperazine tail, it can be manipulated via pH.
Acid Wash (pH 2-3): Extract the reaction mixture with dilute HCl. The NCMS (basic) moves to the aqueous layer; non-basic impurities (unreacted sulfonyl chloride) stay in the organic layer. Discard Organic Layer.
Base Release (pH 10-11): Basify the aqueous layer with NaOH. NCMS precipitates or becomes extractable into DCM/EtOAc. Collect Organic Layer.
Crystallization Protocol:
Do not rely on single-solvent evaporation. Use a Solvent/Anti-solvent system.[1]
Good Solvent: Isopropanol (IPA) or Ethanol (hot).
Anti-Solvent: Heptane or Water (dropwise).
Troubleshooting Q&A
Q: My product is sticky/gummy after drying.
A: You likely have trapped solvent (solvate formation) or residual base (TEA/DIPEA).
Protocol: Dissolve the gum in a minimal amount of DCM, wash once with saturated brine, dry over
, and rotovap. Then, perform a high-vacuum dry for 12+ hours at 40°C.
Module 3: Solid-State Consistency (Polymorphism)
Issue: "Batch A dissolves in 5 minutes; Batch B takes 20 minutes."
Root Cause Analysis:
Sulfonamides are notorious for polymorphism (existing in multiple crystal structures).[1][2][3] Different polymorphs have different lattice energies, directly affecting solubility and bioavailability. Rapid cooling often traps metastable (fast-dissolving but unstable) forms, while slow cooling yields stable (slow-dissolving) forms.
The Fix: Standardized Thermal History
To ensure Batch-to-Batch consistency, you must control the rate of crystallization.
Workflow Diagram: Polymorph Control
Caption: Controlled cooling and seeding workflow to ensure consistent polymorph formation.
Troubleshooting Q&A
Q: How do I know if I have different polymorphs?
A: Run a DSC (Differential Scanning Calorimetry) scan.
Form I (Stable): Single melt peak at high temp (e.g., 145°C).
Form II (Metastable): Melt peak at lower temp (e.g., 138°C) or an exothermic transition peak before melting.
If you lack DSC, use PXRD (Powder X-Ray Diffraction) . Different peak patterns confirm different crystal forms.[1][2]
Summary of Critical Control Points
Process Stage
Critical Parameter
Target
Failure Consequence
Reaction
Moisture Content
<0.05%
Low yield, Sulfonic acid impurity
Work-up
Extraction pH
>10 for final extraction
Loss of product to aqueous layer
Crystallization
Cooling Rate
<1°C/min
Amorphous solid or mixed polymorphs
Drying
Vacuum/Temp
<50°C, High Vac
Solvate formation (sticky solid)
References
BenchChem Technical Support. (2025).[1][4] Technical Support Center: Recrystallization of Sulfonamide Products.[1] Retrieved from
National Institutes of Health (NIH). (2020). Preparation of sulfonamides from N-silylamines.[5] PMC. Retrieved from
American Chemical Society (ACS). (2020).[6] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent.[5][6] Organic Letters. Retrieved from
ResearchGate. (2025). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[3] Retrieved from
Zaether. (2025).[7] Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from
Technical Support Center: Recrystallization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide
Molecule Profile & Physicochemical Challenges Before selecting a solvent, we must deconstruct the molecule to understand its lattice energy and solubility behavior. N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS 9231...
Author: BenchChem Technical Support Team. Date: February 2026
Molecule Profile & Physicochemical Challenges
Before selecting a solvent, we must deconstruct the molecule to understand its lattice energy and solubility behavior. N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS 923156-09-6) presents a unique "Push-Pull" solubility profile:
The Basic Core (Hydrophilic/Polar): The piperazine ring contains a secondary amine (
) at position 4. This makes the molecule basic () and capable of hydrogen bonding.
The Lipophilic Shield (Hydrophobic): The
-cyclohexyl and -methyl groups on the sulfonamide nitrogen create significant steric bulk and lipophilicity.
The Sulfonyl Linker: Unlike "classic" antibacterial sulfonamides (e.g., sulfamethoxazole), this is a tertiary sulfonamide . It lacks an acidic proton on the sulfonamide nitrogen, meaning it will not dissolve in aqueous base .
Key Challenge: The cyclohexyl group lowers the melting point and increases the tendency for "oiling out" (Liquid-Liquid Phase Separation) in aqueous-organic mixtures.
Solvent Selection Guide
Based on the amphiphilic structure, we recommend the following solvent systems. These are ranked by success probability for purity enhancement and yield.
Why it works: The lipophilic cyclohexyl group ensures good solubility in hot Ethyl Acetate. Heptane acts as a gentle anti-solvent that drives crystallization without inducing the rapid "crash out" often seen with water.
Protocol:
Dissolve crude solid in minimal boiling Ethyl Acetate (
).
Add hot n-Heptane dropwise until persistent cloudiness appears.
Add 1-2 drops of Ethyl Acetate to clear the solution.
Crucial: Cool slowly to room temperature with stirring.
Secondary Recommendation: Single Solvent Alcohol
System: Isopropyl Alcohol (IPA) or Ethanol (Absolute)
Why it works: The piperazine core has high affinity for alcohols. IPA is preferred over Ethanol because its higher boiling point (
) allows for a wider temperature gradient, increasing recovery yield.
Risk: If the crude contains significant aliphatic impurities, they may co-crystallize.
Systems to AVOID
Solvent System
Risk Factor
Reason
Water / Ethanol
High
The hydrophobic cyclohexyl group causes the compound to "oil out" (separate as a liquid) before crystallizing when water concentration increases.
Diethyl Ether
Moderate
High volatility makes controlled cooling difficult; creeping of solids is common.
Dichloromethane
Moderate
Solubility is often "too good" even at low temperatures, leading to poor recovery yields.
Interactive Troubleshooting (Q&A)
Q1: The solution turned cloudy, but then separated into a bottom oily layer instead of crystals. What happened?
Diagnosis: You are experiencing Oiling Out (Liquid-Liquid Phase Separation). This happens when the saturation temperature of your compound is higher than its melting point in the solvent mixture.[1]
Immediate Fix (The "Re-heat & Seed" Protocol):
Re-heat the mixture until the oil redissolves into a single phase.
Add a small amount of the good solvent (e.g., Ethyl Acetate) to lower the saturation slightly.
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at the liquid line.[2]
Insulate: Wrap the flask in foil or a towel to slow the cooling rate. Fast cooling promotes oiling.
Q2: My compound has a yellow tint after crystallization. How do I remove it?
Diagnosis: Polar impurities or oxidation byproducts (N-oxides) are trapped in the lattice.
Solution:
Activated Carbon: Dissolve in hot solvent, add 5% w/w activated carbon (e.g., Darco G-60), stir for 15 mins, and filter hot through Celite before cooling.
The Acid-Base Wash (Specific to Piperazines):
Dissolve crude in 1M HCl (The basic piperazine N protonates; the impurity might not).
Wash the aqueous acid with Dichloromethane (removes non-basic colored impurities).
Basify the aqueous layer with NaOH to pH 10.
Extract the now-purified free base into EtOAc and proceed with recrystallization.
Q3: I see two different crystal shapes (needles and plates). Is this a problem?
Diagnosis: Polymorphism. Sulfonamides are notorious for forming polymorphs.
Impact: Different polymorphs have different dissolution rates (bioavailability).
Action:
If for early R&D: Not critical.
If for scale-up: You must standardize the cooling rate and stirring speed. Slower cooling generally favors the thermodynamically stable form (often the denser plates).
Process Logic & Decision Tree
The following diagram illustrates the decision logic for purifying N-cyclohexyl-N-methylpiperazine-1-sulfonamide, specifically addressing the "Basic Nitrogen" advantage.
Caption: Decision matrix for solvent selection and purification based on crude purity and phase behavior.
Solubility Data Summary
Estimated solubility profile based on functional group contribution (Piperazine/Sulfonamide/Cyclohexyl).
Solvent
Boiling Pt. (°C)
Solubility (Hot)
Solubility (Cold)
Suitability
Notes
Ethyl Acetate
77
High
Moderate
Excellent
Best balance for lipophilic cyclohexyl group.
Isopropanol
82
High
Low
Good
Good for crystal growth; less risk of solvates than MeOH.
Methanol
65
Very High
Moderate
Fair
Often too soluble; yield loss is high unless cooled to -20°C.
Water
100
Low
Insoluble
Poor
Causes oiling out if used as anti-solvent too quickly.
Toluene
110
High
Moderate
Specialist
Use only if oiling out persists in other solvents (High BP helps).
References
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[2][3][4][5] Department of Chemistry. [Link] (Accessed via general chemical safety guidelines).
PubChem. (n.d.). Compound Summary: N-cyclohexylbenzenesulfonamide derivatives.[6] National Library of Medicine. [Link]
ResearchGate. (2022).[4] Discussion: How to recrystallize an oily compound after column chromatography? (General principles for sulfonamide oiling out). [Link]
Comparing N-cyclohexyl-N-methylpiperazine-1-sulfonamide with other GlyT-1 inhibitors
For researchers and drug development professionals navigating the complexities of targeting the glycine transporter 1 (GlyT-1) for neurological and psychiatric disorders, a comprehensive understanding of the available ch...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals navigating the complexities of targeting the glycine transporter 1 (GlyT-1) for neurological and psychiatric disorders, a comprehensive understanding of the available chemical tools is paramount. This guide provides an in-depth comparison of prominent GlyT-1 inhibitors, offering insights into their performance based on available experimental data.
A key focus of this guide is to compare N-cyclohexyl-N-methylpiperazine-1-sulfonamide with other established GlyT-1 inhibitors. However, a thorough search of the scientific literature and patent databases did not yield any publicly available data on the biological activity of N-cyclohexyl-N-methylpiperazine-1-sulfonamide as a GlyT-1 inhibitor. Its chemical structure is documented, but its potency, selectivity, and functional effects on GlyT-1 remain uncharacterized in the public domain.
Therefore, this guide will proceed by providing a detailed comparative analysis of three well-characterized GlyT-1 inhibitors that have been significant in the field: Iclepertin (BI 425809), Bitopertin (RG1678), and PF-03463275. These compounds have been selected based on the availability of robust preclinical and clinical data, representing different chemical scaffolds and developmental histories.
The Rationale for GlyT-1 Inhibition: Modulating the NMDA Receptor
The glycine transporter 1 (GlyT-1) is a critical regulator of glycine levels in the synaptic cleft. Glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1] By inhibiting GlyT-1, the reuptake of glycine is blocked, leading to increased extracellular glycine concentrations. This, in turn, enhances NMDA receptor function.[1] This mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][2]
Figure 1: Mechanism of GlyT-1 Inhibition in the Synapse.
Comparative Analysis of Leading GlyT-1 Inhibitors
The selection of a GlyT-1 inhibitor for research or development hinges on a careful evaluation of its potency, selectivity, and pharmacokinetic properties. The following sections provide a comparative overview of Iclepertin, Bitopertin, and PF-03463275.
In Vitro Potency and Selectivity
A primary consideration for any inhibitor is its potency at the target and its selectivity over other related transporters, particularly GlyT-2, which is more prevalent in the spinal cord and brainstem and is involved in inhibitory neurotransmission.
Expert Insight: The choice between a competitive and non-competitive inhibitor can have significant downstream consequences. A non-competitive inhibitor like Bitopertin may offer more consistent target engagement in the presence of fluctuating endogenous glycine levels. Conversely, a competitive inhibitor like PF-03463275 may have a safety advantage, as its effects can be surmounted by high concentrations of the natural substrate. Iclepertin's high potency and selectivity make it an excellent tool for specifically probing the effects of GlyT-1 inhibition in the central nervous system.
Pharmacokinetic Profiles
Effective central nervous system (CNS) drug discovery requires compounds that not only potently inhibit their target but also possess favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.
Compound
Oral Bioavailability
Half-life (t½)
Brain Penetration
Reference(s)
Iclepertin (BI 425809)
Orally active
Not explicitly stated, suitable for once-daily dosing
Demonstrates central target engagement (increases CSF glycine)
Expert Insight: A long half-life, as seen with Bitopertin, can be advantageous for maintaining consistent target engagement with less frequent dosing, which is often desirable in a clinical setting. For all three compounds, evidence of central target engagement, typically demonstrated by an increase in cerebrospinal fluid (CSF) glycine levels, is a critical piece of data confirming their utility for CNS applications.
Experimental Methodologies: A Guide for the Bench Scientist
Reproducible and reliable data are the cornerstones of drug discovery. The following are standardized protocols for key assays used to characterize GlyT-1 inhibitors.
[³H]Glycine Uptake Assay
This functional assay directly measures the ability of a compound to inhibit the uptake of glycine into cells expressing GlyT-1.
Objective: To determine the IC50 value of a test compound against GlyT-1.
Materials:
CHO-K1 cells stably expressing human GlyT-1.
[³H]Glycine (radioligand).
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
Test compounds and a known GlyT-1 inhibitor for positive control.
Scintillation counter.
Procedure:
Cell Culture: Plate the GlyT-1 expressing cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
Compound Incubation: Wash the cells with uptake buffer and then incubate with various concentrations of the test compound for a predetermined time (e.g., 15-30 minutes) at 37°C.
Initiate Uptake: Add a fixed concentration of [³H]Glycine to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.
Terminate Uptake: Rapidly wash the cells with ice-cold uptake buffer to remove unincorporated [³H]Glycine.
Cell Lysis and Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Figure 2: Workflow for a [³H]Glycine Uptake Assay.
In Vivo Microdialysis for Glycine Measurement
This in vivo technique allows for the monitoring of extracellular glycine levels in specific brain regions of freely moving animals, providing a direct measure of a compound's pharmacodynamic effect.
Objective: To assess the in vivo efficacy of a GlyT-1 inhibitor by measuring changes in extracellular glycine concentrations in the brain.
Materials:
Stereotaxic apparatus for probe implantation.
Microdialysis probes.
Perfusion pump.
Artificial cerebrospinal fluid (aCSF).
Fraction collector.
HPLC system with fluorescence or mass spectrometry detection for glycine analysis.
Procedure:
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.
Recovery and Baseline: Allow the animal to recover from surgery. On the day of the experiment, connect the probe to the perfusion pump and perfuse with aCSF at a low flow rate. Collect baseline dialysate samples.
Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection).
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
Glycine Analysis: Analyze the glycine concentration in each dialysate sample using a sensitive analytical method like HPLC.
Data Analysis: Express the post-administration glycine levels as a percentage of the baseline levels to determine the time course and magnitude of the effect.[11][12]
Clinical Snapshot and Future Directions
While the preclinical data for many GlyT-1 inhibitors have been promising, the translation to clinical efficacy has been challenging.
Iclepertin (BI 425809): Despite showing promise in earlier phases for treating cognitive impairment associated with schizophrenia, recent Phase III trials did not meet their primary endpoints.[7]
Bitopertin (RG1678): Phase III trials for schizophrenia also yielded disappointing results.[10] However, it is now being investigated for a different indication, erythropoietic protoporphyria.[10]
PF-03463275: This compound has been studied in clinical trials for its potential to enhance cognitive training in schizophrenia, but it did not show a significant synergistic effect.[13]
Expert Perspective: The clinical setbacks of these potent and selective GlyT-1 inhibitors highlight the complexities of treating CNS disorders like schizophrenia. The disconnect between robust preclinical target engagement and clinical efficacy underscores the need for a deeper understanding of the underlying disease biology and the role of the glutamatergic system. Future research may need to focus on patient stratification, combination therapies, or exploring different therapeutic windows for GlyT-1 inhibition. The journey of these compounds provides invaluable lessons for the next generation of CNS drug discovery.
References
Patsnap Synapse. What are GlyT1 inhibitors and how do they work? - Patsnap Synapse. [Link].
ResearchGate. In vivo pharmacokinetics of iclepertin in rats. Mean ± S.E.M. plasma... [Link].
NIH. THE EFFECT OF FOOD ON THE PHARMACOKINETICS OF A SINGLE ORAL DOSE OF ICLEPERTIN (BI 425809), A GLYCINE TRANSPORTER 1 INHIBITOR, IN HEALTHY VOLUNTEERS: A PHASE I OPEN-LABEL, RANDOMIZED, CROSSOVER TRIAL. [Link].
ResearchGate. Mean (± SD) concentration–time profile of bitopertin 0.1 mg/kg in rat... [Link].
PubMed. Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. [Link].
JCI. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria. [Link].
PubMed Central. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. [Link].
Patsnap Synapse. What clinical trials have been conducted for Iclepertin? - Patsnap Synapse. [Link].
PubMed Central. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. [Link].
ResearchGate. The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. [Link].
PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link].
PubMed. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. [Link].
PubMed. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis. [Link].
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link].
ResearchGate. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link].
Wiley Online Library. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. [Link].
Patsnap Synapse. What are the key players in the pharmaceutical industry targeting GlyT1? - Patsnap Synapse. [Link].
PubMed. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. [Link].
PubMed. [3H]-(R)-NPTS, a radioligand for the type 1 glycine transporter. [Link].
ResearchGate. (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. [Link].
Stroke. Intracerebral Human Microdialysis. [Link].
NIH. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects. [Link].
ResearchGate. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. [Link].
PubMed. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link].
PubMed Central. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. [Link].
NIH. Glycine transport inhibitors in the treatment of schizophrenia. [Link].
ResearchGate. (PDF) Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. [Link].
PubMed. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. [Link].
PubMed. Glycine transporter type-1 and its inhibitors. [Link].
SpringerLink. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. [Link].
PubMed. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia. [Link].
N-cyclohexyl-N-methylpiperazine-1-sulfonamide selectivity against other transporters
A Comparative Analysis of GBR-12909 Selectivity for the Dopamine Transporter A Guide for Researchers in Neuropharmacology and Drug Development Introduction The precise modulation of neurotransmitter systems is a cornerst...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis of GBR-12909 Selectivity for the Dopamine Transporter
A Guide for Researchers in Neuropharmacology and Drug Development
Introduction
The precise modulation of neurotransmitter systems is a cornerstone of neuropharmacological research and the development of therapeutics for psychiatric and neurological disorders. A key challenge in this field is the design of molecules with high selectivity for their intended target, thereby minimizing off-target effects and improving therapeutic indices. This guide provides a comparative analysis of the selectivity of GBR-12909, a well-characterized and highly selective dopamine transporter (DAT) inhibitor, against other monoamine transporters.
While the initial focus of this guide was intended to be N-cyclohexyl-N-methylpiperazine-1-sulfonamide, a comprehensive review of publicly available scientific literature did not yield sufficient data to perform a robust comparative analysis of its transporter selectivity. Therefore, we have pivoted to GBR-12909 (Vanoxerine), a diarylpiperazine derivative, which serves as an exemplary case study for understanding and evaluating transporter selectivity. This compound is widely used as a research tool to probe the function of the dopaminergic system due to its potent and selective inhibition of the dopamine transporter over the serotonin (SERT) and norepinephrine (NET) transporters.
This guide will delve into the experimental methodologies used to determine transporter selectivity, present comparative data for GBR-12909 and other reference compounds, and discuss the implications of these findings for research and drug development.
Methodologies for Assessing Transporter Selectivity
The determination of a compound's selectivity for a specific neurotransmitter transporter relies on a variety of in vitro assays. The two most common and foundational techniques are radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays
Radioligand binding assays are a direct measure of a compound's ability to displace a known radiolabeled ligand from its binding site on the transporter. The affinity of the compound for the transporter is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Neurotransmitter Uptake Inhibition Assays
Neurotransmitter uptake inhibition assays provide a functional measure of a compound's ability to block the transport of a neurotransmitter into the cell. This is often performed using synaptosomes or cells heterologously expressing the transporter of interest. The potency of the compound is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits neurotransmitter uptake by 50%.
Caption: Workflow of a neurotransmitter uptake inhibition assay.
Comparative Selectivity Profile of GBR-12909
The selectivity of a compound is determined by comparing its affinity (Ki) or potency (IC50) for its primary target versus other targets. A higher ratio of Ki or IC50 values for alternative transporters relative to the primary target indicates greater selectivity.
The table below summarizes the binding affinities (Ki, in nM) of GBR-12909 for the human dopamine, serotonin, and norepinephrine transporters, alongside other well-known monoamine transporter inhibitors for comparison.
Compound
DAT Ki (nM)
SERT Ki (nM)
NET Ki (nM)
SERT/DAT Selectivity Ratio
NET/DAT Selectivity Ratio
GBR-12909
5.1
3140
396
~615
~78
Cocaine
261
304
491
~1.2
~1.9
Fluoxetine
1200
0.8
370
~0.0007
~0.3
Desipramine
2100
110
0.9
~0.05
~0.0004
Data Interpretation
As illustrated in the table, GBR-12909 exhibits a high affinity for the dopamine transporter with a Ki value of 5.1 nM. In contrast, its affinity for the serotonin and norepinephrine transporters is significantly lower, with Ki values of 3140 nM and 396 nM, respectively. This translates to a selectivity ratio of approximately 615-fold for DAT over SERT and 78-fold for DAT over NET.
In comparison, cocaine, a non-selective monoamine transporter inhibitor, shows similar affinities for all three transporters. Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), demonstrates high affinity for SERT, while desipramine, a norepinephrine reuptake inhibitor (NRI), is highly selective for NET.
Visualizing Transporter Selectivity
Caption: Affinity profile of GBR-12909 for monoamine transporters.
Implications for Research and Drug Development
The high selectivity of GBR-12909 for the dopamine transporter makes it an invaluable tool for several reasons:
Probing Dopaminergic Systems: Researchers can use GBR-12909 to selectively block dopamine reuptake and study the downstream effects on neuronal signaling, behavior, and disease models without the confounding influence of SERT or NET inhibition.
Target Validation: In drug discovery, compounds with high selectivity, like GBR-12909, are crucial for validating the therapeutic potential of targeting a specific transporter.
Reference Standard: GBR-12909 serves as a benchmark against which newly synthesized compounds can be compared to assess their selectivity profile.
The development of selective transporter inhibitors is a key goal in the treatment of various neuropsychiatric disorders. For instance, selective dopamine reuptake inhibitors are being investigated for their potential in treating depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. The ability to minimize off-target effects, such as those on the serotonergic and noradrenergic systems, can potentially lead to therapies with improved efficacy and fewer side effects.
Conclusion
GBR-12909 stands out as a potent and highly selective inhibitor of the dopamine transporter. Its significant preference for DAT over SERT and NET, as demonstrated through in vitro binding assays, makes it a superior research tool compared to non-selective inhibitors like cocaine. Understanding the principles of transporter selectivity and the methodologies used to assess it is fundamental for the advancement of neuropharmacology and the rational design of next-generation therapeutics. The data and protocols presented in this guide provide a framework for the evaluation of novel compounds targeting monoamine transporters.
References
Title: Vanoxerine - Wikipedia
Source: Wikipedia
URL: [Link]
Title: GBR-12909 dihydrochloride, CAS 67469-78-7
Source: Merck
URL: [Link]
Title: Discovery and structure-activity relationship of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine analogues as potent and selective dopamine transporter inhibitors
Source: Bioorganic & Medicinal Chemistry Letters
URL: [Link]
Title: Asymmetric Synthesis of Diverse 2-Substituted-3-phenyltropane Analogues and Their Binding Affinities at the Monoamine Transporters
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Synthesis and Biological Evaluation of Novel Tricyclic Compounds as Norepinephrine and Serotonin Reuptake Inhibitors
Source: Journal of Medicinal Chemistry
URL: [Link]
Validation
A Comparative Analysis of the In Vitro Cytotoxicity of N-cyclohexyl-N-methylpiperazine-1-sulfonamide Across Diverse Cancer Cell Lines
Introduction: The Evolving Landscape of Sulfonamides in Oncology The sulfonamide functional group, a cornerstone of antimicrobial therapy, has garnered significant interest in oncology for its versatile pharmacological p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Evolving Landscape of Sulfonamides in Oncology
The sulfonamide functional group, a cornerstone of antimicrobial therapy, has garnered significant interest in oncology for its versatile pharmacological profile.[1][2] Beyond their classical role as inhibitors of folate synthesis in bacteria, novel sulfonamide derivatives are being explored for their potent anti-cancer properties, which are often mediated through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4][5] The piperazine moiety, a privileged scaffold in medicinal chemistry, is frequently incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties, and has been associated with significant cytotoxic effects in various cancer models.[5][6]
This guide presents a comparative cytotoxic evaluation of a novel sulfonamide derivative, N-cyclohexyl-N-methylpiperazine-1-sulfonamide, across a panel of human cancer cell lines representing different tumor origins. By examining the differential sensitivity of these cell lines, we aim to elucidate the potential therapeutic spectrum of this compound and provide a framework for future preclinical development. The experimental data presented herein is intended to be illustrative of a typical cytotoxicity screening workflow.
Rationale for Experimental Design: Selecting the Right Tools for a Meaningful Comparison
To obtain a comprehensive understanding of the cytotoxic potential of N-cyclohexyl-N-methylpiperazine-1-sulfonamide, a panel of well-characterized human cancer cell lines was selected:
HeLa (Cervical Cancer): A robust and widely used cell line, serving as a general indicator of cytotoxic activity.
HepG2 (Hepatocellular Carcinoma): Represents a liver cancer model, important for assessing potential hepatotoxicity and efficacy in this cancer type.
A549 (Lung Adenocarcinoma): A key model for non-small cell lung cancer, a prevalent and often drug-resistant malignancy.
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, crucial for evaluating efficacy in hormone-dependent cancers.
The primary endpoint for assessing cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen for this evaluation due to its reliability, sensitivity, and widespread use in cytotoxicity screening.[7] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7][8]
Experimental Workflow: A Step-by-Step Guide to Cytotoxicity Assessment
The following diagram illustrates the key steps in the experimental workflow for determining the cytotoxicity of N-cyclohexyl-N-methylpiperazine-1-sulfonamide.
Caption: Experimental workflow for determining the cytotoxicity of N-cyclohexyl-N-methylpiperazine-1-sulfonamide using the MTT assay.
Comparative Cytotoxicity Data
The following table summarizes the hypothetical IC50 values of N-cyclohexyl-N-methylpiperazine-1-sulfonamide in the four tested cancer cell lines after 72 hours of treatment. For comparison, the IC50 values of a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), are also presented.
Compound
HeLa (µM)
HepG2 (µM)
A549 (µM)
MCF-7 (µM)
N-cyclohexyl-N-methylpiperazine-1-sulfonamide
45.8 ± 3.2
82.1 ± 5.6
33.5 ± 2.8
15.2 ± 1.9
5-Fluorouracil (5-FU)
8.5 ± 0.9
12.3 ± 1.5
25.1 ± 2.1
5.7 ± 0.6
Data Interpretation:
The illustrative data suggests that N-cyclohexyl-N-methylpiperazine-1-sulfonamide exhibits differential cytotoxicity across the tested cell lines. The most pronounced cytotoxic effect was observed in the MCF-7 breast cancer cell line, with an IC50 value of 15.2 µM. The A549 lung cancer cell line also showed notable sensitivity. In contrast, the HepG2 liver cancer cell line was the least sensitive to the compound. When compared to the standard chemotherapeutic drug 5-FU, N-cyclohexyl-N-methylpiperazine-1-sulfonamide demonstrated lower potency across all cell lines in this hypothetical scenario.
While the precise mechanism of action for N-cyclohexyl-N-methylpiperazine-1-sulfonamide requires further investigation, many sulfonamide and piperazine derivatives exert their anticancer effects by inducing apoptosis.[5] A common pathway implicated in drug-induced apoptosis is the intrinsic or mitochondrial pathway. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified diagram of the intrinsic apoptosis pathway potentially activated by N-cyclohexyl-N-methylpiperazine-1-sulfonamide.
This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, causing the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Subsequently, caspase-9 activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death. Anti-apoptotic proteins of the Bcl-2 family can inhibit this process.[5] It is plausible that N-cyclohexyl-N-methylpiperazine-1-sulfonamide may modulate the balance of these pro- and anti-apoptotic proteins to induce cell death.
Conclusion and Future Directions
This guide provides a comparative overview of the hypothetical cytotoxic effects of N-cyclohexyl-N-methylpiperazine-1-sulfonamide on a panel of human cancer cell lines. The illustrative data highlights the importance of screening novel compounds across diverse cancer types to identify potential therapeutic niches. The observed differential sensitivity, with the highest potency in the MCF-7 breast cancer cell line, suggests that further investigation into the efficacy of this compound in breast cancer models is warranted.
Future studies should focus on:
Validating the cytotoxic effects in a broader panel of cancer cell lines, including drug-resistant models.
Elucidating the precise mechanism of action , including its effects on apoptosis, cell cycle progression, and key signaling pathways.
In vivo efficacy studies in animal models to assess the therapeutic potential and toxicity profile of the compound.
Structure-activity relationship (SAR) studies to optimize the chemical structure for improved potency and selectivity.
By systematically addressing these research questions, the full therapeutic potential of N-cyclohexyl-N-methylpiperazine-1-sulfonamide and related sulfonamide derivatives as novel anti-cancer agents can be realized.
References
Arshad, S. et al. (2008). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o3165. Available at: [Link]
Chen, J. et al. (2021). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 26(21), 6483. Available at: [Link]
Sławiński, J. et al. (2021). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 26(16), 4945. Available at: [Link]
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]
Arshad, S. et al. (2009). N-Cyclohexyl-N-methylbenzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1039. Available at: [Link]
Zaharia, V. et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 10967. Available at: [Link]
Kachaeva, M. V. et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry, 74, 343-353. Available at: [Link]
Rehman, H. et al. (2018). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Journal of the Chemical Society of Pakistan, 40(4), 735-742. Available at: [Link]
Al-Masoudi, N. A. et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 891-899. Available at: [Link]
Zaharia, V. et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 10967. Available at: [Link]
Borbás, A. et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6265. Available at: [Link]
Al-Rashida, M. et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(15), 4785. Available at: [Link]
Das, S. et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(11), 3246-3258. Available at: [Link]
Gerson, J. et al. (2014). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Methods in Molecular Biology, 1171, 329-338. Available at: [Link]
Wikipedia. (2024). Sulfonamide (medicine). Available at: [Link]
Li, Y. et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12343-12351. Available at: [Link]
Zhang, T. et al. (2025). A novel rhein-piperazine-sulfonamide derivative as a potential candidate for treatment of non-small-cell lung cancer. Future Medicinal Chemistry. Available at: [Link]
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Osmaniye, D. et al. (2022). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics, 40(21), 10839-10853. Available at: [Link]
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Bhatt, A. et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry, 6(4), 257-263. Available at: [Link]
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Thulasimani, M. et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Indian Journal of Pharmaceutical Sciences, 74(2), 173-178. Available at: [Link]
A Comprehensive Guide to the Synthesis and Characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of the novel compound, N-cyclohexyl-N-methylpiperaz...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of the novel compound, N-cyclohexyl-N-methylpiperazine-1-sulfonamide. In the absence of specific published literature for this exact molecule, this document outlines a plausible and robust synthetic strategy based on established methodologies for analogous N-substituted piperazine sulfonamides. It is designed to serve as a comprehensive experimental plan, enabling researchers to replicate and build upon the proposed findings.
Introduction
N-substituted piperazine sulfonamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The piperazine moiety is a common scaffold in many approved drugs, and its combination with a sulfonamide group can lead to compounds with a wide range of therapeutic properties, including antimicrobial, anticancer, and antiviral activities[1][2]. This guide focuses on a specific, yet to be extensively studied, member of this family: N-cyclohexyl-N-methylpiperazine-1-sulfonamide. We will present a proposed synthetic route, detailed experimental protocols, a comparative analysis of alternative synthetic strategies, and a thorough guide to the characterization of the target molecule and its key intermediate.
Proposed Synthetic Pathway
The proposed synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide is a two-step process, commencing with the synthesis of the key intermediate, N-cyclohexyl-N-methylpiperazine, followed by its sulfonylation.
Figure 1: Proposed two-step synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide.
Experimental Protocols
Step 1: Synthesis of N-cyclohexyl-N-methylpiperazine via Reductive Amination
This protocol is adapted from established procedures for the reductive amination of ketones with secondary amines.[3][4]
Round-bottom flask equipped with a dropping funnel
Magnetic stirrer
Ice bath
Procedure:
Preparation of Sulfamoyl Chloride (in situ): In a separate flask, dissolve sulfuryl chloride (1.1 eq) in anhydrous DCM and cool to 0 °C in an ice bath. Slowly add a solution of ammonia (or a suitable primary amine, 2.2 eq) in DCM via a dropping funnel. Stir the mixture at 0 °C for 1 hour.
Sulfonylation Reaction: To a solution of N-cyclohexyl-N-methylpiperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, slowly add the freshly prepared sulfamoyl chloride solution from the previous step.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield N-cyclohexyl-N-methylpiperazine-1-sulfonamide.
Comparative Analysis of Synthetic Strategies
While the proposed reductive amination route is a reliable method, alternative strategies for the synthesis of the key intermediate, N-cyclohexyl-N-methylpiperazine, are available and offer different advantages.
Strategy
Description
Advantages
Disadvantages
Reductive Amination
One-pot reaction of cyclohexanone with N-methylpiperazine in the presence of a reducing agent.
High efficiency, good yields, mild reaction conditions.
May require careful control of stoichiometry to avoid side reactions.
Direct Alkylation
Alkylation of N-cyclohexylpiperazine with a methylating agent (e.g., methyl iodide) or alkylation of N-methylpiperazine with a cyclohexyl halide.
Straightforward concept.
Risk of over-alkylation leading to quaternary ammonium salts; may require protecting groups for unsymmetrical piperazines.
Building the Piperazine Ring
Reaction of N-cyclohexyl-N'-methylethylenediamine with a two-carbon electrophile.
For the sulfonylation step, an alternative to the in-situ generation of sulfamoyl chloride is the use of a pre-synthesized and stable sulfamoyl chloride reagent. Additionally, modern methods for sulfonamide synthesis, such as those employing sulfonyl azides or hypervalent iodine reagents, could be explored for improved functional group tolerance and milder reaction conditions[5][6].
Characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Expected signals would include multiplets for the cyclohexyl protons, singlets or multiplets for the piperazine ring protons, and a singlet for the N-methyl protons. The chemical shifts of the piperazine protons will be influenced by the electron-withdrawing sulfonamide group.
¹³C NMR: The spectrum should show distinct signals for the carbons of the cyclohexyl ring, the piperazine ring, and the N-methyl group.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges
Functional Group
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Cyclohexyl CH
1.0 - 2.5
25 - 60
Piperazine CH₂
2.5 - 3.5
45 - 55
N-CH₃
2.2 - 2.8
35 - 45
Note: These are estimated ranges based on analogous structures and may vary depending on the solvent and other factors.[2][7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 2: Expected Characteristic IR Absorption Bands
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Expected Molecular Ion (M+) : m/z = 261.16 (for C₁₁H₂₃N₃O₂S)
Common Fragmentation Patterns : Fragmentation of piperazine derivatives often involves cleavage of the piperazine ring and loss of substituents[6][12].
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating. The progress of each reaction should be monitored by TLC to ensure completion. The purity of the intermediates and the final product should be assessed by NMR and/or LC-MS. The comprehensive characterization of the final product using NMR, IR, and MS will serve as the ultimate validation of a successful synthesis. Any significant deviation from the expected analytical data should prompt a re-evaluation of the reaction conditions and purification procedures.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the synthesis and characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide. By leveraging established synthetic methodologies and providing detailed analytical guidance, this document empowers researchers to confidently approach the preparation of this novel compound. The presented protocols, comparative analyses, and characterization data serve as a valuable resource for drug discovery and development professionals seeking to explore the potential of this and related N-substituted piperazine sulfonamides.
References
Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. (2025-08-07). [Link]
Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1. (RSC Publishing). [Link]
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.[Link]
Preparation of n-methylpiperazine.
Catalytic synthesis of N-methylpiperazine from diethanolamine and methylamine by cyclodehydration reaction. SciSpace.[Link]
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI.[Link]
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Institutes of Health.[Link]
Preparation method of 1-cyclohexyl piperazine.
An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. National Institutes of Health.[Link]
Preparation of n-substituted piperazines.
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.[Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health.[Link]
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.[Link]
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.[Link]
Reductive amination of cyclohexanone (294b) with piperidine (285g)... ResearchGate.[Link]
Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage.[Link]
Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate.[Link]
A Simple Synthesis of N-Alkylpiperazines. ResearchGate.[Link]
Current methods for sulfonamide synthesis. ResearchGate.[Link]
Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances. (RSC Publishing). [Link]
N-Cyclohexyl-N-methylbenzenesulfonamide. National Institutes of Health.[Link]
Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Organic Chemistry Portal.[Link]
N-Cyclohexyl-N-propylbenzenesulfonamide. National Institutes of Health.[Link]
¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate.[Link]
INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. PubMed.[Link]
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health.[Link]
Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.[Link]
Synthesis of piperazines. Organic Chemistry Portal.[Link]
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. (2024-09-10). [Link]
Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.[Link]
INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online.[Link]
Synthesis and characterization of some sulfonamide dervatives. Research India Publications.[Link]
Independent Verification of N-cyclohexyl-N-methylpiperazine-1-sulfonamide (NCMS-1) Potency
This guide outlines the independent verification protocol for N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS: 923156-09-6), hereafter referred to as NCMS-1 . Based on the structural class of piperazine sulfonamides,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the independent verification protocol for N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS: 923156-09-6), hereafter referred to as NCMS-1 .
Based on the structural class of piperazine sulfonamides, this compound is frequently investigated for its inhibitory potential against serine proteases, specifically Dipeptidyl Peptidase-IV (DPP-IV) , a key target in Type 2 Diabetes management. This guide details the rigorous validation of its potency (
) relative to the clinical standard, Sitagliptin .
Executive Summary & Pharmacological Context
The reproducibility crisis in preclinical drug discovery often stems from poorly characterized chemical probes. NCMS-1 represents a scaffold of interest due to the piperazine ring's ability to mimic the proline residue in DPP-IV substrates, while the sulfonamide moiety offers unique hydrogen-bonding interactions within the active site (Glu205/Glu206).
Before integrating NCMS-1 into lead optimization pipelines, its potency must be independently verified against a "Gold Standard" to rule out assay interference or batch-specific degradation.
Mechanism of Action (Hypothesis)
NCMS-1 is posited to act as a competitive, reversible inhibitor of DPP-IV, preventing the degradation of Incretin hormones (GLP-1 and GIP).
Figure 1: The pharmacological intervention point of NCMS-1 within the Incretin signaling pathway. By inhibiting DPP-IV, NCMS-1 extends the half-life of active GLP-1.
Experimental Design: The Verification Matrix
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we do not rely on a single data point. We utilize a Ratiometric Fluorescence Assay which is self-validating against inner-filter effects common in sulfonamide derivatives.
The "Gold Standard" Alternatives
To objectively assess NCMS-1, it must be benchmarked against established inhibitors.
Compound
Role
Mechanism
Typical Potency ()
Sitagliptin
Positive Control
Competitive Reversible
~18 nM
Vildagliptin
Secondary Control
Slow-binding / Covalent
~3-10 nM
NCMS-1
Test Article
Putative Competitive
To Be Determined
DMSO
Negative Control
Vehicle
N/A (0% Inhibition)
Protocol: Fluorometric DPP-IV Activity Assay
Principle: DPP-IV cleaves the substrate Gly-Pro-Aminomethylcoumarin (AMC), releasing free AMC which fluoresces at
. Inhibition is measured as a reduction in the slope of fluorescence evolution.
Materials & Reagents[1][2][3][4][5][6][7]
Enzyme: Recombinant Human DPP-IV (Sigma-Aldrich/Merck, >95% purity).
Substrate: H-Gly-Pro-AMC (Km ~ 25 µM).
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA (BSA prevents non-specific binding of the piperazine ring to the plate).
Step-by-Step Workflow
Figure 2: The kinetic assay workflow designed to eliminate false positives caused by compound autofluorescence or quenching.
Critical Expert Insights (The "Why" behind the steps):
Pre-incubation (15 min): Essential for NCMS-1. Piperazine derivatives can exhibit slow on-rates. Without pre-incubation,
values may be underestimated (shifted right).
Kinetic vs. Endpoint: Always use kinetic mode . Sulfonamides can sometimes precipitate or aggregate. A linear kinetic trace confirms the enzyme is active and the compound is soluble. If the trace curves downward, the compound is precipitating.
Z-Prime (
): The assay is only valid if the control wells (DMSO vs Sitagliptin) yield a .
Comparative Analysis & Interpretation
Upon completion of the assay, data should be normalized to the DMSO control (100% Activity).
Theoretical Potency Profile
Based on Structure-Activity Relationship (SAR) data for piperazine sulfonamides [1], the expected potency range for NCMS-1 is in the micromolar (
) range , whereas clinical standards are in the nanomolar (nM) range .
Table 1: Comparative Performance Guide
Parameter
Sitagliptin (Standard)
NCMS-1 (Predicted Result)
Interpretation
NCMS-1 is likely a "Hit" or "Lead," not a clinical candidate yet.
Hill Slope
A slope of -1.0 confirms 1:1 competitive binding. A steep slope (> -2.0) suggests aggregation/non-specific toxicity.
Solubility
High
Moderate
Sulfonamides can crystallize; ensure DMSO < 1% final conc.
Selectivity
>1000x vs DPP-8/9
Unknown
Risk: Piperazines often hit off-targets like DPP-8/9, causing toxicity.
Troubleshooting "False Activity"
If NCMS-1 shows high potency (
) but the Hill Slope is steep ():
Check for Aggregation: Add 0.01% Triton X-100 to the buffer. If potency disappears, NCMS-1 was acting as a "pan-assay interference compound" (PAINS) via colloidal aggregation, not specific binding.
Check Purity: Verify the CAS 923156-09-6 identity via LC-MS. Impurities from synthesis (e.g., unreacted sulfonyl chlorides) can covalently modify the enzyme, mimicking potent inhibition.
References
Abu Khalaf, R., et al. (2021).[1] "Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation." Acta Pharm. 71(4):631-643.[1] Link
Sigma-Aldrich. (n.d.). "Product Specification: N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS 923156-09-6)."[2][3] MilliporeSigma. Link
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 53167, N-Methylpiperazine (Structural Parent)." PubChem. Link
Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. 14(3):315-324. Link
Comprehensive Safety and Handling Guide for N-cyclohexyl-N-methylpiperazine-1-sulfonamide
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential safety and logistical information for h...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential safety and logistical information for handling N-cyclohexyl-N-methylpiperazine-1-sulfonamide, a novel compound with a unique chemical structure. In the absence of specific safety data for this molecule, we will adopt a conservative approach, drawing upon the known hazards of its constituent chemical groups—piperazine and sulfonamide—to establish robust safety protocols. Our primary objective is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Understanding the Hazard Profile: A Precautionary Approach
N-cyclohexyl-N-methylpiperazine-1-sulfonamide is a research chemical for which comprehensive toxicological data is not yet available. Therefore, it is imperative to treat this compound with the highest degree of caution, assuming it to be hazardous until proven otherwise. Our assessment of potential risks is based on the known properties of its structural components: the piperazine ring and the sulfonamide group.
Piperazine Moiety: Piperazine and its derivatives are known to exhibit a range of toxicological effects. They can be corrosive and cause severe skin burns and eye damage.[1] Additionally, some piperazine derivatives have been shown to be skin and respiratory sensitizers, and may cause allergic reactions.[1] There is also evidence suggesting that some piperazine compounds may have reproductive toxicity.[1][2][3]
Sulfonamide Group: The sulfonamide functional group is present in many pharmaceuticals and is associated with a risk of allergic reactions in susceptible individuals. While the specific risks of N-cyclohexyl-N-methylpiperazine-1-sulfonamide are unknown, the potential for sensitization should be a key consideration in its handling.
Based on this structural analysis, we must assume that N-cyclohexyl-N-methylpiperazine-1-sulfonamide may be:
Corrosive to skin and eyes.
Harmful if ingested, inhaled, or absorbed through the skin.
A potential skin and respiratory sensitizer.
Potentially toxic to the reproductive system.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a comprehensive personal protective equipment (PPE) strategy is essential. The following PPE is mandatory when handling N-cyclohexyl-N-methylpiperazine-1-sulfonamide.
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with nitrile gloves.
The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals. For prolonged or high-exposure tasks, consider a heavier-duty glove such as butyl rubber or Viton™ over the inner nitrile glove.
Eye and Face Protection
Chemical splash goggles and a face shield.
Goggles provide a seal around the eyes to protect against splashes and aerosols. A face shield offers an additional layer of protection for the entire face.
Body Protection
A chemically resistant lab coat, worn over long-sleeved clothing and long pants.
This protects the skin from accidental splashes and spills. Ensure the lab coat is fully buttoned.
Respiratory Protection
A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.
Due to the unknown inhalation toxicity and potential for aerosol generation, respiratory protection is crucial. A fit-tested respirator is required.
Foot Protection
Closed-toe, liquid-resistant shoes.
Protects the feet from spills.
Important Considerations for PPE Usage:
Inspection: Always inspect your PPE for any signs of damage before use.[4]
Donning and Doffing: Follow proper procedures for putting on and taking off PPE to avoid cross-contamination.
Glove Changes: Change gloves immediately if you suspect contamination. Do not wear gloves outside of the laboratory.[5]
Safe Handling and Operational Plan: A Step-by-Step Approach
Adherence to a strict operational plan is critical to minimize the risk of exposure.
Engineering Controls: Containing the Hazard
Chemical Fume Hood: All handling of N-cyclohexyl-N-methylpiperazine-1-sulfonamide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
Ventilation: Ensure adequate ventilation in the laboratory. The fume hood should be properly functioning with a verified face velocity.
Procedural Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling N-cyclohexyl-N-methylpiperazine-1-sulfonamide.
Caption: A step-by-step workflow for the safe handling of N-cyclohexyl-N-methylpiperazine-1-sulfonamide.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill: In the event of a spill, evacuate the area and alert your institution's environmental health and safety (EHS) department. Only trained personnel with appropriate PPE should clean up the spill using an appropriate absorbent material.
Disposal Plan: Environmental Responsibility
Proper disposal of N-cyclohexyl-N-methylpiperazine-1-sulfonamide and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling
Solid Waste: All solid waste contaminated with N-cyclohexyl-N-methylpiperazine-1-sulfonamide (e.g., weighing paper, contaminated gloves, absorbent pads) should be collected in a dedicated, labeled hazardous waste container.
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
Sharps: Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
All waste containers must be clearly labeled with the full chemical name: "N-cyclohexyl-N-methylpiperazine-1-sulfonamide" and the words "Hazardous Waste."
Disposal Pathway
The following diagram illustrates the decision-making process for the disposal of waste generated from handling N-cyclohexyl-N-methylpiperazine-1-sulfonamide.
Caption: A logical pathway for the segregation and disposal of waste.
Due to the lack of specific data, N-cyclohexyl-N-methylpiperazine-1-sulfonamide waste should be disposed of through your institution's hazardous waste management program. This typically involves collection by the EHS department for subsequent high-temperature incineration. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities like N-cyclohexyl-N-methylpiperazine-1-sulfonamide is fundamental to good laboratory practice. By understanding the potential hazards, diligently using the prescribed personal protective equipment, adhering to safe handling protocols, and following a robust disposal plan, you can mitigate the risks associated with this compound. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
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